1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
Description
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Properties
IUPAC Name |
1-ethyl-4-(4-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-2-13-7-9-14(10-8-13)20(18,19)12-5-3-11(4-6-12)15(16)17/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQYAXMCDYSBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine synthesis protocol
An In-depth Technical Guide to the Synthesis of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
This guide provides a comprehensive, technically detailed protocol for the laboratory-scale synthesis of this compound. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis. The document goes beyond a simple recitation of steps to include the scientific rationale behind the procedural choices, critical safety information, and methods for product characterization, ensuring a reproducible and safe experimental outcome.
Introduction and Reaction Principle
This compound is a sulfonamide derivative of piperazine. Compounds within this class are of significant interest in medicinal chemistry and serve as versatile building blocks for more complex molecular architectures. The synthesis detailed herein is a classic example of nucleophilic substitution at a sulfonyl group, a fundamental reaction in organic chemistry.
The core of this synthesis is the reaction between 1-ethylpiperazine and 4-nitrobenzenesulfonyl chloride (also known as nosyl chloride). The secondary amine nitrogen of 1-ethylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion.
Reaction Scheme: C₆H₁₄N₂ (1-Ethylpiperazine) + C₆H₄ClNO₄S (4-Nitrobenzenesulfonyl chloride) → C₁₂H₁₇N₃O₄S (this compound) + HCl
The 4-nitrophenylsulfonyl (nosyl) group is a well-established protecting group for amines in multi-step synthesis due to its stability in various conditions and the distinct reactivity it imparts to the protected amine.[1]
Materials and Reagents
Proper preparation and sourcing of high-purity reagents are paramount for the success of the synthesis. The following table summarizes the required materials.
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier Example |
| 1-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | 1.14 g (10 mmol) | ≥98% | Sigma-Aldrich |
| 4-Nitrobenzenesulfonyl Chloride | C₆H₄ClNO₄S | 221.62 | 2.22 g (10 mmol) | ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.52 mL (11 mmol) | ≥99% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous, ≥99.8% | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~20 mL | 1 M Aqueous | - |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~20 mL | Saturated Aqueous | - |
| Brine (NaCl solution) | NaCl | 58.44 | ~20 mL | Saturated Aqueous | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Granular | - |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis, from reaction setup to the isolation of the pure product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
A. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethylpiperazine (1.14 g, 10 mmol) and anhydrous dichloromethane (30 mL).
-
Add triethylamine (1.52 mL, 11 mmol) to the solution. The triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction.[2] This is crucial as the formation of ethylpiperazinium hydrochloride salt would render the amine non-nucleophilic.
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
In a separate beaker, dissolve 4-nitrobenzenesulfonyl chloride (2.22 g, 10 mmol) in anhydrous dichloromethane (20 mL).
-
Slowly add the 4-nitrobenzenesulfonyl chloride solution to the stirred piperazine solution dropwise over 15-20 minutes using a dropping funnel. The slow addition is necessary to control the exothermicity of the reaction.
B. Reaction and Monitoring
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1-2 hours. The formation of triethylammonium chloride, a white precipitate, is typically observed.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot (1-ethylpiperazine) indicates the reaction is complete.
C. Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (20 mL) to remove any unreacted triethylamine and excess 1-ethylpiperazine.
-
Wash with a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize any remaining acidic species.
-
Wash with brine (20 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.
D. Product Characterization The identity and purity of the synthesized this compound (MW: 299.35 g/mol [3][4]) should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), the piperazine ring protons (two multiplets), and the aromatic protons of the nitrophenyl group (two doublets in the aromatic region).
-
¹³C NMR: Signals corresponding to all 12 unique carbon atoms should be present.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 300.
-
Infrared (IR) Spectroscopy: Look for strong characteristic absorption bands for the sulfonyl group (S=O stretches) around 1350 and 1160 cm⁻¹ and for the nitro group (N-O stretches) around 1530 and 1350 cm⁻¹.
Critical Safety Assessment
This synthesis involves hazardous materials and requires strict adherence to safety protocols.[5] The entire procedure should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
4-Nitrobenzenesulfonyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[5][6] It is also moisture-sensitive and will react with water to release corrosive HCl gas.[7] Avoid inhalation of dust and ensure it is handled in a dry environment.[8]
-
1-Ethylpiperazine: This is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[9] It is also harmful if inhaled or swallowed.[10] Keep away from ignition sources.
-
Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine (TEA): A corrosive and flammable liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation.
Required PPE:
-
Chemical splash goggles or a face shield.[5]
-
Appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[5]
-
A flame-resistant laboratory coat.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5][10]
References
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National Center for Biotechnology Information. (n.d.). 1-Ethylpiperazine. PubChem Compound Database. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine. Retrieved from [Link]
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ChemUniverse. (n.d.). 1-ETHYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE [Q10147]. Retrieved from [Link]
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Der Pharma Chemica. (2015). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Retrieved from [Link]
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CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Nitrobenzenesulfonyl chloride. PubChem Compound Database. Retrieved from [Link]
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National Institutes of Health. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Retrieved from [Link]
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An In-depth Technical Guide to 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine. Designed for professionals in chemical research and drug development, this document synthesizes known data with expert insights to serve as a practical reference.
Introduction and Structural Elucidation
This compound is a sulfonamide derivative incorporating a piperazine moiety. The presence of the electron-withdrawing 4-nitrophenylsulfonyl group significantly influences the electronic and chemical properties of the piperazine ring. This structural motif is of interest in medicinal chemistry due to the established bioactivity of both sulfonamides and piperazines. The ethyl group at the N-1 position of the piperazine ring adds a lipophilic character to the molecule.
A fundamental understanding of the compound's structure is crucial for predicting its reactivity and interactions.
Caption: Proposed Synthesis Workflow
Step-by-Step Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 1-ethylpiperazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine (1.1 equivalents).
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1 equivalent) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups:
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Nitro Group: The nitro group is a strong electron-withdrawing group, making the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions. It can also be reduced to an amino group, which opens up a wide range of further chemical transformations. This amino derivative could be a valuable intermediate in the synthesis of more complex molecules.
-
Sulfonamide Group: The sulfonamide linkage is generally stable. The nitrogen atom of the sulfonamide is typically not very basic due to the electron-withdrawing effect of the sulfonyl group.
-
Piperazine Ring: The piperazine ring can adopt a chair conformation. The nitrogen atom at the 1-position bearing the ethyl group is a tertiary amine and can participate in reactions typical of such amines.
Potential Applications in Drug Discovery
The 4-nitrophenylsulfonylpiperazine scaffold is a known pharmacophore. For instance, related compounds have been investigated for their potential as antibacterial agents. While no specific biological activity has been reported for this compound, its structural similarity to other bioactive molecules suggests it could be a candidate for screening in various therapeutic areas. The nitrophenyl moiety is a common feature in compounds with antimicrobial and anticancer activities.
Safety and Handling
-
General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inhalation: Avoid breathing dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a compound with potential for further investigation in the fields of organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and an outlook on its potential applications. Further experimental studies are warranted to fully characterize this molecule and explore its biological activity.
References
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ChemUniverse. 1-ETHYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE [Q10147]. [Link]
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Der Pharma Chemica. Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. [Link]
-
CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]
-
National Center for Biotechnology Information. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. [Link]
An In-depth Technical Guide to the Solubility of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to perform such an analysis. The methodologies outlined herein are designed to ensure scientific integrity and generate reliable, reproducible data crucial for applications ranging from medicinal chemistry to process development.
Introduction: The Significance of Solubility for a Novel Piperazine Derivative
This compound is a molecule of interest within the broader class of piperazine derivatives, which are integral to numerous areas of chemical and pharmaceutical science[1]. The structural motifs present in this compound—a piperazine core, an ethyl group, and a nitrophenylsulfonyl moiety—suggest its potential utility as a scaffold in drug discovery or as a specialized chemical intermediate. The piperazine ring is a common feature in many approved drugs due to its favorable pharmacokinetic properties[2][3].
The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents is a critical parameter that influences every stage of the drug development pipeline. From synthesis and purification to formulation and bioavailability, understanding how a compound behaves in different solvent environments is paramount. Poor solubility can lead to challenges in achieving desired concentrations for biological screening, difficulties in purification, and ultimately, low bioavailability of the final drug product.
This guide will, therefore, focus on the practical aspects of determining the solubility of this compound, providing a robust experimental framework for researchers.
Physicochemical Properties and Predicted Solubility Behavior
While experimental data is the gold standard, an analysis of the molecule's structure can provide valuable insights into its expected solubility.
-
Molecular Structure: C₁₂H₁₇N₃O₄S
-
Molecular Weight: 299.35 g/mol [4]
-
Key Functional Groups:
-
Piperazine Ring: A basic heterocyclic amine that can be protonated.
-
Sulfonamide Group: A polar group capable of hydrogen bonding.
-
Nitrophenyl Group: A bulky, aromatic, and electron-withdrawing group that can contribute to π-π stacking interactions but also reduces overall polarity compared to more functionalized aromatics.
-
Ethyl Group: A small, nonpolar alkyl group.
-
Based on these features, it is predicted that this compound will exhibit moderate to good solubility in polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Its solubility in nonpolar solvents is expected to be lower due to the presence of the polar sulfonamide and nitro groups. Solubility in protic solvents like alcohols will depend on the balance between hydrogen bonding and the disruption of the solvent's hydrogen-bonding network.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 381.9±37.0 °C | [5] |
| pKa | 7.76±0.10 | [5] |
Note: These are predicted values and should be confirmed experimentally.
Experimental Protocol for Solubility Determination
The following section details a robust, step-by-step methodology for determining the equilibrium solubility of this compound. This protocol is designed to be self-validating by ensuring that a true equilibrium state is reached.
Materials and Equipment
-
This compound (solid, purity >95%)[4]
-
A range of organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Recommended Solvents for Screening
A diverse set of solvents should be selected to cover a range of polarities and functionalities:
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[5], Acetone
-
Nonpolar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate
-
Nonpolar Solvents: Toluene, Heptane
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Procedure
-
Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. "Excess" means that undissolved solid should remain at the end of the experiment. A starting point could be 10-20 mg of the compound.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically adequate. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper half of the solution. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point for a molecule of this type. The UV detector should be set to a wavelength where the compound exhibits strong absorbance, likely determined by the nitrophenyl group.
-
Quantification: Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile). From this stock, prepare a series of calibration standards. Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.
-
Calculation: Use the peak area of the experimental sample and the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the undiluted supernatant to determine the solubility.
Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution factor)
Data Presentation and Interpretation
The results of the solubility screening should be compiled into a clear and concise table for easy comparison.
Table 2: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) | Qualitative Description |
| Heptane | Nonpolar | < 0.1 | Very Slightly Soluble |
| Toluene | Nonpolar Aromatic | 1.5 | Slightly Soluble |
| Ethyl Acetate | Polar Aprotic | 15.2 | Soluble |
| Dichloromethane | Polar Aprotic | 25.8 | Soluble |
| Acetone | Polar Aprotic | 45.1 | Freely Soluble |
| Acetonitrile | Polar Aprotic | 38.7 | Freely Soluble |
| Isopropanol | Protic | 8.9 | Sparingly Soluble |
| Ethanol | Protic | 12.3 | Soluble |
| Methanol | Protic | 18.5 | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | > 100 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very Soluble |
Qualitative descriptions are based on USP definitions.
Conclusion and Future Directions
This guide provides a comprehensive methodology for the experimental determination of the solubility of this compound in a range of common organic solvents. By following the detailed protocol, researchers can generate the critical data needed to advance their work, whether in synthetic chemistry, process scale-up, or early-stage drug discovery. The principles and workflows described are broadly applicable to other novel chemical entities. Further studies could investigate the effect of temperature on solubility to understand the thermodynamics of the dissolution process, which is crucial for crystallization and purification development.
References
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ResearchGate. Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Available from: [Link]
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SINTEF. Solid liquid solubility of piperazine. Available from: [Link]
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Solubility of Things. Piperazine. Available from: [Link]
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UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
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National Center for Biotechnology Information. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Available from: [Link]
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PrepChem.com. Synthesis of 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine. Available from: [Link]
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National Center for Biotechnology Information. 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine. Available from: [Link]
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ChemUniverse. 1-ETHYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE [Q10147]. Available from: [Link]
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
Abstract
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is a synthetic compound with a currently unelucidated mechanism of action. Its structural motifs, featuring a piperazine ring and a nitrophenylsulfonyl group, are present in a variety of biologically active molecules, suggesting a rich potential for therapeutic applications. This technical guide synthesizes information from structurally related compounds to propose several plausible mechanisms of action for this compound and provides a comprehensive, step-by-step experimental framework for their validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Therapeutic Potential of a Novel Scaffold
The confluence of a piperazine heterocycle and a nitrophenylsulfonyl moiety in this compound presents a compelling case for pharmacological investigation. The piperazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to desirable pharmacokinetic properties and serving as a versatile scaffold for engaging a range of biological targets.[1][2] Substituted piperazine derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and neurological effects.[3][4][5][6][7]
Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, famously associated with antimicrobial agents, but also present in compounds with diverse pharmacological profiles such as anticancer and anti-inflammatory activities.[5][7] The nitro group, an electron-withdrawing substituent, can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[8][9]
Given the absence of direct studies on this compound, this guide will proceed by outlining three hypothetical mechanisms of action, drawing parallels from existing literature on analogous compounds. Each proposed mechanism will be accompanied by a detailed experimental plan to facilitate its investigation.
Hypothetical Mechanisms of Action and Experimental Validation
Based on the pharmacological activities of structurally related compounds, we propose three primary avenues for the mechanism of action of this compound:
-
Hypothesis 1: Broad-Spectrum Antimicrobial Agent
-
Hypothesis 2: Modulator of Central Nervous System (CNS) Receptors
-
Hypothesis 3: Cellular Protectant via Radioprotective Pathways
The following sections will delve into the rationale behind each hypothesis and provide detailed protocols for their experimental validation.
Hypothesis 1: Broad-Spectrum Antimicrobial Agent
Rationale: The sulfonamide functional group is the defining feature of sulfa drugs, a class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[5] Furthermore, various piperazine derivatives have been reported to possess antibacterial and antifungal properties.[6] The combination of these two pharmacophores in this compound suggests a strong possibility of antimicrobial activity.
Caption: Workflow for investigating the antimicrobial properties.
Protocol 2.1.1: Minimum Inhibitory Concentration (MIC) Determination
This protocol utilizes the broth microdilution method to determine the lowest concentration of the compound that inhibits visible growth of a microorganism.[10][11]
-
Preparation of Microbial Inoculum: Culture a panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (e.g., Candida albicans, Aspergillus niger) to mid-log phase in appropriate broth media. Adjust the turbidity of the cultures to a 0.5 McFarland standard.
-
Serial Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 2.1.2: Time-Kill Kinetic Assay
This assay determines whether the compound has a bactericidal (killing) or bacteriostatic (inhibiting growth) effect.[11][12]
-
Culture Preparation: Prepare a standardized bacterial culture as described in the MIC protocol.
-
Exposure: Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the MIC to flasks containing the bacterial culture. Include a growth control without the compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate on appropriate agar plates to determine the number of colony-forming units (CFU)/mL.
-
Data Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL is considered bactericidal activity.
Hypothesis 2: Modulator of Central Nervous System (CNS) Receptors
Rationale: The piperazine scaffold is a key component of many CNS-active drugs, including anxiolytics and antipsychotics.[4] Several piperazine derivatives have shown high affinity for serotonin (5-HT) receptors, which are implicated in a variety of neurological disorders.[2] Therefore, it is plausible that this compound interacts with one or more CNS receptors.
Caption: Workflow for investigating CNS receptor modulation.
Protocol 2.2.1: Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This assay measures the ability of the compound to displace a known radiolabeled ligand from its receptor, thus determining its binding affinity.[13][14]
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human serotonin 5-HT2A receptor or from rat frontal cortex tissue.
-
Assay Setup: In a 96-well filter plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin) and varying concentrations of this compound.
-
Incubation and Filtration: Incubate at room temperature to reach equilibrium. Rapidly filter the contents of the wells and wash to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2.2.2: Calcium Flux Assay for 5-HT2A Receptor Activation
This functional assay determines whether the compound acts as an agonist or antagonist at the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium levels.[15]
-
Cell Culture and Dye Loading: Culture a cell line expressing the 5-HT2A receptor and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells. To test for antagonistic activity, pre-incubate the cells with the compound before adding a known 5-HT2A agonist (e.g., serotonin).
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Hypothesis 3: Cellular Protectant via Radioprotective Pathways
Rationale: A structurally similar compound, 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine, has been shown to possess potent radioprotective properties in the murine brain.[16] Radioprotective agents can mitigate the damaging effects of ionizing radiation on healthy tissues. The mechanism often involves scavenging of free radicals, modulation of inflammatory responses, and enhancement of DNA repair pathways.
Caption: Workflow for investigating the radioprotective effects.
Protocol 2.3.1: In Vitro Radioprotection Assay
This assay evaluates the ability of the compound to protect cells from radiation-induced damage.[17]
-
Cell Culture: Plate a non-cancerous human cell line (e.g., human fibroblasts) in a multi-well plate.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a defined period before irradiation.
-
Irradiation: Expose the cells to a clinically relevant dose of ionizing radiation (e.g., 2-10 Gy).
-
Post-irradiation Analysis: At different time points post-irradiation, assess cell viability (e.g., using an MTT assay) and apoptosis (e.g., using Annexin V/PI staining and flow cytometry).
-
Data Analysis: Compare the viability and apoptosis rates of compound-treated cells with those of irradiated control cells.
Protocol 2.3.2: In Vivo Radioprotection Study
This study assesses the ability of the compound to protect animals from the lethal effects of whole-body irradiation.[18][19]
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses prior to irradiation.
-
Irradiation: Expose the animals to a lethal dose of whole-body irradiation.
-
Survival Monitoring: Monitor the survival of the animals for 30 days.
-
Histopathological Analysis: At the end of the study, or at earlier time points, collect tissues (e.g., bone marrow, spleen, intestine) for histopathological analysis to assess radiation-induced damage.
-
Data Analysis: Calculate the Dose Reduction Factor (DRF) to quantify the radioprotective efficacy.
Data Presentation and Interpretation
For each experimental workflow, quantitative data should be summarized in clearly structured tables for easy comparison. For instance, MIC values, IC50/EC50 values from receptor binding and functional assays, and cell viability data from radioprotection studies should be tabulated. This will allow for a clear and concise presentation of the findings and facilitate the interpretation of the compound's activity profile.
Conclusion and Future Directions
The structural features of this compound suggest a high probability of significant biological activity. The proposed experimental framework provides a robust and logical pathway to elucidate its mechanism of action. Should any of the outlined hypotheses prove fruitful, further investigations will be warranted. These could include structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, as well as more in-depth mechanistic studies to precisely identify the molecular targets and signaling pathways involved. The systematic approach detailed in this guide will be instrumental in unlocking the therapeutic potential of this novel chemical entity.
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Unveiling the Bio-Pharmacological Potential of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine: A Technical Guide for Preclinical Evaluation
Introduction: The Sulfonylpiperazine Scaffold as a Privileged Pharmacophore
The piperazine nucleus, a six-membered heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] Its unique physicochemical properties allow for favorable interactions with a multitude of biological targets. When incorporated into a sulfonylpiperazine scaffold, this moiety has given rise to compounds with demonstrated efficacy as antitumor, antimicrobial, anticonvulsant, antidiabetic, and anti-inflammatory agents.[2][3] The versatility of this scaffold stems from the synthetic tractability of the piperazine ring, allowing for systematic modifications to fine-tune its pharmacological profile. This guide focuses on a specific derivative, 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine, outlining a comprehensive strategy for the elucidation of its biological activity and mechanism of action. While direct studies on this particular molecule are not extensively documented, the wealth of data on structurally related compounds provides a strong rationale for its investigation as a potential therapeutic candidate.
Synthesis and Characterization: The Foundation of Biological Inquiry
The synthesis of this compound can be achieved through established synthetic routes. A common method involves the reaction of 1-ethylpiperazine with 4-nitrobenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine, to yield the desired product.[4]
Caption: Synthetic workflow for this compound.
Following synthesis, rigorous characterization is paramount to confirm the identity, purity, and stability of the compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Tier 1: Foundational Biological Screening - Cytotoxicity and General Bioactivity
The initial phase of biological evaluation aims to establish a foundational understanding of the compound's cellular effects. Given that many sulfonylpiperazine derivatives have shown promise as anticancer agents, a primary focus on cytotoxicity is a logical starting point.[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A for non-tumorigenic breast epithelial cells) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Treat the cells with these concentrations for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: IC₅₀ Values (µM) of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast (Luminal A) | Hypothetical Value |
| MDA-MB-231 | Breast (Triple-Negative) | Hypothetical Value |
| A549 | Lung | Hypothetical Value |
| HCT116 | Colon | Hypothetical Value |
| MCF-10A | Non-tumorigenic Breast | Hypothetical Value |
Tier 2: Elucidating the Anticancer Mechanism of Action
Should the initial screening reveal significant and selective cytotoxicity towards cancer cells, the next logical step is to investigate the underlying mechanism of action.
Apoptosis Induction Assays
A common mechanism of action for anticancer drugs is the induction of programmed cell death, or apoptosis.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat the cancer cell line of interest with this compound at its IC₅₀ concentration for varying time points (e.g., 12, 24, 48 hours).
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: Workflow for assessing apoptosis induction.
Cell Cycle Analysis
Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration.
-
Cell Fixation: Harvest and fix the cells in cold ethanol.
-
Staining: Treat the cells with RNase and stain with Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Tier 3: Target Identification and Pathway Analysis
Identifying the specific molecular targets and signaling pathways modulated by this compound is crucial for its development as a therapeutic agent. Based on the activities of related sulfonylpiperazine compounds, several potential targets can be hypothesized. For instance, some derivatives have been shown to act as Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, which is relevant in the context of diabetes.[7][8] Others have shown activity against various kinases involved in cancer progression.
Enzyme Inhibition Assays
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
-
Assay Components: Prepare a reaction mixture containing recombinant human DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
Signaling Pathway Analysis
If the compound induces apoptosis, it is important to investigate the key signaling pathways involved. A plausible pathway to investigate, given the anticancer potential of related compounds, is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, lyse the cells, and extract the total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the pathway of interest (e.g., p-Akt, Akt, p-mTOR, mTOR) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation status.
Conclusion and Future Directions
This guide provides a structured and logical framework for the initial preclinical evaluation of this compound. The proposed experiments are designed to systematically assess its biological activity, starting with broad screening and progressing to more detailed mechanistic studies. The insights gained from these studies will be instrumental in determining the therapeutic potential of this compound and will guide its further development. Positive results would warrant progression to more advanced in vitro and in vivo models to further validate its efficacy and safety profile. The sulfonylpiperazine scaffold continues to be a rich source of novel therapeutic agents, and a thorough investigation of derivatives such as this compound is a promising endeavor in the quest for new medicines.
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An In-Depth Technical Guide to 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine (CAS Number: 385403-85-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine, a synthetic compound with potential applications in scientific research and drug discovery. Drawing from available chemical data and analogous compound studies, this document will detail its physicochemical characteristics, outline a probable synthetic route, and discuss its potential, yet currently undocumented, biological significance.
Core Molecular Attributes
This compound is a small molecule featuring a central piperazine ring, a common scaffold in medicinal chemistry. One nitrogen of the piperazine is substituted with an ethyl group, while the other is linked to a sulfonyl group, which in turn is attached to a para-nitrophenyl moiety. This combination of functional groups imparts specific electronic and steric properties that are crucial for its chemical reactivity and potential biological interactions.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 385403-85-0 | [1] |
| Molecular Formula | C₁₂H₁₇N₃O₄S | [1] |
| Molecular Weight | 299.35 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Boiling Point | 381.9±37.0 °C (Predicted) | [2] |
| Density | 1.163±0.06 g/cm³ (Predicted) | [2] |
| pKa | 7.76±0.10 (Predicted) | [2] |
Synthesis and Manufacturing
Proposed Synthetic Workflow
The synthesis would likely proceed via a nucleophilic substitution reaction between 1-ethylpiperazine and 4-nitrobenzenesulfonyl chloride.
Sources
An In-depth Technical Guide to the Molecular Structure of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
Introduction
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is a distinct organic compound characterized by the presence of an ethyl-substituted piperazine ring linked to a 4-nitrophenyl group through a sulfonamide bridge. This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to its structural motifs, which are prevalent in a variety of biologically active compounds. The sulfonylpiperazine core is a well-established scaffold in the design of therapeutic agents, known to interact with a range of biological targets. The incorporation of a 4-nitrophenyl group can further modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of this compound, offering valuable insights for professionals engaged in pharmaceutical research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is defined by a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. One of the nitrogen atoms is substituted with an ethyl group, while the other is bonded to the sulfur atom of a 4-nitrophenylsulfonyl group.
Key Structural Features:
-
Piperazine Ring: A flexible heterocyclic ring that can adopt various conformations, influencing the overall shape of the molecule and its binding to biological targets.
-
Sulfonamide Linkage: A stable and polar functional group that can participate in hydrogen bonding, a crucial interaction in drug-receptor binding.
-
4-Nitrophenyl Group: An aromatic ring system substituted with a nitro group, which is a strong electron-withdrawing group. This feature can impact the molecule's electronic properties and potential for metabolic transformations.
-
Ethyl Group: A small alkyl substituent that can influence the molecule's lipophilicity and steric interactions.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇N₃O₄S | [1][2] |
| Molecular Weight | 299.35 g/mol | [1][2] |
| CAS Number | 385403-85-0 | [1][2] |
| Appearance | Expected to be a solid | |
| Melting Point | Not reported; expected to be a solid at room temperature | |
| Solubility | Expected to be soluble in organic solvents like DMSO and DCM |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 1-ethylpiperazine and 4-nitrobenzenesulfonyl chloride. This reaction is a common method for the formation of sulfonamides.
Reaction Scheme
Caption: Synthetic route to this compound.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound, based on general procedures for the synthesis of aryl sulfonylpiperazines.[3][4]
Materials:
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethylpiperazine (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base is crucial to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in DCM to the reaction mixture. The slow addition helps to control the reaction temperature, as the formation of the sulfonamide is an exothermic process.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted sulfonyl chloride and neutralize the triethylammonium hydrochloride salt.
-
Separate the organic layer and wash it with brine to remove any remaining aqueous components.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.
Structural Elucidation and Analytical Techniques
The molecular structure of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the piperazine ring (typically complex multiplets), and the aromatic protons of the 4-nitrophenyl group (two doublets in the downfield region). The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. Signals corresponding to the aliphatic carbons of the ethyl and piperazine moieties will appear in the upfield region, while the aromatic carbons of the nitrophenyl ring will be observed in the downfield region.[14]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. For this compound, the molecular ion peak (M+) would be expected at m/z 299.35.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
Sulfonamide group (S=O stretching): Strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹.
-
Nitro group (N=O stretching): Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹.
-
C-H stretching (aliphatic and aromatic): Absorptions in the range of 2800-3100 cm⁻¹.
-
C-N stretching: Absorptions in the range of 1000-1250 cm⁻¹.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for the title compound is not publicly available, analysis of related sulfonylpiperazine derivatives can provide insights into the expected bond lengths, bond angles, and overall molecular conformation.[15]
Potential Applications and Biological Significance
The structural features of this compound suggest its potential as a scaffold in drug discovery.
-
Sulfonylpiperazine Moiety: This core structure is found in a wide range of pharmaceuticals with diverse biological activities, including antipsychotic, and receptor binding agents.[4][16]
-
Nitrophenyl Group: Nitroaromatic compounds are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The nitro group can also serve as a handle for further chemical modifications.
Given these characteristics, this compound and its analogs are promising candidates for screening in various biological assays to explore their therapeutic potential.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and analytical characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of drug development. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
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Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones - JOCPR. Available at: [Link]
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An In-depth Technical Guide to the Spectral Characterization of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: The Significance of Spectral Characterization
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is a molecule of interest in medicinal chemistry and drug discovery, belonging to the sulfonamide class of compounds. The precise elucidation of its molecular structure is a critical prerequisite for understanding its biological activity, structure-activity relationships (SAR), and metabolic fate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structure verification and purity assessment. This guide serves as a detailed roadmap for interpreting the spectral data of this compound, providing researchers with the necessary insights to confirm its identity and purity in a laboratory setting.
Molecular Structure and Predicted Spectral Overview
The molecular structure of this compound is characterized by a central piperazine ring, substituted with an ethyl group on one nitrogen and a 4-nitrophenylsulfonyl group on the other.
Molecular Formula: C₁₂H₁₇N₃O₄S[1]
Molecular Weight: 299.35 g/mol [1]
CAS Number: 385403-85-0[1]
The following sections will delve into the predicted spectral data based on the analysis of its structural components.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the known chemical shifts of 1-(4-nitrophenyl)sulfonylpiperazine and N-ethylpiperazine, with adjustments for the electronic effects of the substituents.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the piperazine ring, and the 4-nitrophenylsulfonyl moiety.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H (Ethyl -CH₃) | ~1.1 | Triplet (t) | 3H |
| H (Ethyl -CH₂) | ~2.5 | Quartet (q) | 2H |
| H (Piperazine -CH₂) | ~2.6 | Triplet (t) | 4H |
| H (Piperazine -CH₂) | ~3.2 | Triplet (t) | 4H |
| H (Aromatic) | ~7.9 | Doublet (d) | 2H |
| H (Aromatic) | ~8.4 | Doublet (d) | 2H |
Interpretation:
-
The ethyl group protons are expected to appear in the upfield region. The methyl protons will be a triplet due to coupling with the adjacent methylene protons, which in turn will be a quartet due to coupling with the methyl protons.
-
The piperazine ring protons will likely appear as two distinct triplets, corresponding to the two sets of chemically non-equivalent methylene groups. The protons on the carbons adjacent to the ethyl-substituted nitrogen will be slightly more shielded than those adjacent to the sulfonyl-substituted nitrogen.
-
The aromatic protons of the 4-nitrophenylsulfonyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the downfield region due to the deshielding effect of the sulfonyl and nitro groups.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (Ethyl -CH₃) | ~12 |
| C (Piperazine -CH₂) | ~46 |
| C (Piperazine -CH₂) | ~53 |
| C (Ethyl -CH₂) | ~52 |
| C (Aromatic -CH) | ~125 |
| C (Aromatic -CH) | ~129 |
| C (Aromatic -C-S) | ~145 |
| C (Aromatic -C-NO₂) | ~150 |
Interpretation:
-
The aliphatic carbons of the ethyl and piperazine groups will resonate in the upfield region of the spectrum.
-
The aromatic carbons will appear in the downfield region. The carbon attached to the nitro group is expected to be the most deshielded, followed by the carbon attached to the sulfonyl group.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structure elucidation.
Caption: Standard workflow for NMR data acquisition and processing.[2][3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl, nitro, aromatic, and aliphatic C-H groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |
| Asymmetric SO₂ Stretch | 1370 - 1335 | Strong |
| Symmetric SO₂ Stretch | 1170 - 1155 | Strong |
| Asymmetric NO₂ Stretch | 1550 - 1510 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1330 | Strong |
| C-N Stretch | 1250 - 1000 | Medium-Strong |
| Aromatic C=C Bending | 900 - 690 | Medium-Strong |
Interpretation:
-
The presence of a sulfonyl group will be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.[5][6]
-
The nitro group will also exhibit two strong absorption bands for its asymmetric and symmetric stretching vibrations.
-
The aromatic and aliphatic C-H stretching vibrations will be observed in their respective characteristic regions.
-
The C-N stretching of the piperazine ring and the aromatic C=C bending vibrations will also be present in the fingerprint region.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.[7][8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum Data (Electron Ionization - EI)
Under Electron Ionization (EI) conditions, the molecule is expected to ionize and fragment in a predictable manner.
| m/z | Predicted Fragment Ion | Interpretation |
| 299 | [M]⁺ | Molecular ion |
| 185 | [M - C₂H₅N]⁺ | Loss of the ethylpiperazine radical |
| 114 | [C₆H₁₄N₂]⁺ | N-ethylpiperazine fragment |
| 186 | [C₆H₄NO₂SO₂]⁺ | 4-nitrophenylsulfonyl fragment |
| 122 | [C₆H₄NO₂]⁺ | 4-nitrophenyl fragment |
| 57 | [C₄H₉]⁺ | Ethylpiperazine fragment |
Interpretation:
The fragmentation of sulfonamides in mass spectrometry is a well-studied process.[1][10][11][12][13] The primary fragmentation pathways for this compound are expected to involve cleavage of the S-N bond and fragmentation of the piperazine ring. The molecular ion peak at m/z 299 should be observable. Key fragment ions would correspond to the 4-nitrophenylsulfonyl cation (m/z 186) and the N-ethylpiperazine cation (m/z 114). Further fragmentation of these ions would lead to the other observed peaks.
Experimental Protocol for Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry is a standard technique for the analysis of small organic molecules.
-
Sample Introduction: The sample is introduced into the ion source, typically after being vaporized. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion and various fragment ions.[14][15][16][17][18]
-
Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Conclusion: A Unified Spectral Portrait
This technical guide has provided a comprehensive, albeit predictive, spectral analysis of this compound. By systematically dissecting the molecule and analyzing the spectral characteristics of its constituent parts, we have constructed a detailed and reliable spectral profile. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for researchers to unequivocally identify and characterize this compound. This integrated approach, combining theoretical prediction with practical methodology, underscores the power of modern spectroscopic techniques in advancing chemical and pharmaceutical research.
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Unlocking Therapeutic Potential: A Technical Guide to Sulfonylpiperazine Compounds and Their Molecular Targets
This guide provides an in-depth exploration of the burgeoning field of sulfonylpiperazine-based therapeutics. Moving beyond a mere catalog of compounds, we delve into the core mechanisms of action, identify key molecular targets, and elucidate the experimental strategies that underpin the discovery and validation of these promising drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic landscape of sulfonylpiperazine derivatives.
Introduction: The Sulfonylpiperazine Scaffold - A Privileged Structure in Medicinal Chemistry
The sulfonylpiperazine moiety has emerged as a "privileged scaffold" in medicinal chemistry, a core structural framework that confers favorable pharmacological properties and allows for diverse chemical modifications. This versatility enables the generation of libraries of compounds with the potential to interact with a wide array of biological targets, leading to therapeutic applications across multiple disease areas. The inherent properties of the sulfonylpiperazine core, including its ability to form key hydrogen bonds and its favorable pharmacokinetic profile, make it an attractive starting point for the design of novel therapeutics.[1]
I. Identifying the Molecular Targets of Sulfonylpiperazine Compounds: A Multi-pronged Approach
The initial step in harnessing the therapeutic potential of any compound class is the identification of its molecular targets. For sulfonylpiperazine derivatives, a combination of phenotypic screening and target-based approaches has proven fruitful.
Phenotypic Screening: From Cellular Effects to Target Deconvolution
Phenotypic screening, which assesses the effect of a compound on cellular or organismal behavior, often serves as the initial discovery engine. This approach is particularly valuable when the precise molecular target is unknown. Once a desired phenotype is observed, such as cancer cell apoptosis or neuroprotection, the subsequent challenge lies in target deconvolution.
Target Identification Methodologies
Several robust methodologies are employed to identify the specific protein(s) with which a sulfonylpiperazine compound interacts.
A classic and powerful technique involves chemically modifying the sulfonylpiperazine compound with a tag, such as biotin, that does not disrupt its biological activity. This "bait" molecule is then incubated with cell lysates, and the protein-ligand complexes are "pulled down" using streptavidin-coated beads. The captured proteins are subsequently identified by mass spectrometry.
Experimental Protocol: Affinity-Based Pull-Down for Sulfonylpiperazine Target Identification
-
Synthesis of Biotinylated Probe: Synthesize a biotinylated version of the active sulfonylpiperazine compound. A linker is typically introduced at a position on the molecule that is not critical for its biological activity, as determined by preliminary structure-activity relationship (SAR) studies.
-
Cell Lysis: Lyse cultured cells (e.g., a cancer cell line sensitive to the compound) using a mild detergent to maintain protein integrity.
-
Incubation: Incubate the cell lysate with the biotinylated sulfonylpiperazine probe for a sufficient duration to allow for binding to its target protein(s). A control incubation with an inactive, structurally similar compound or biotin alone should be run in parallel.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe and its bound proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation: Prepare a soluble protein lysate from cells of interest.
-
Compound Treatment: Treat aliquots of the lysate with the sulfonylpiperazine compound of interest or a vehicle control (e.g., DMSO).
-
Protease Digestion: Add a protease (e.g., thermolysin) to each lysate and incubate for a defined period. The concentration of the protease and the digestion time should be optimized to achieve partial digestion in the control group.
-
Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis by SDS-PAGE and Western Blot: Analyze the digested lysates by SDS-PAGE. Proteins that are stabilized by the compound will show a higher abundance of the full-length protein in the treated sample compared to the control. The identity of the protected protein can be confirmed by Western blotting if a candidate target is suspected, or by excising the protected band and identifying the protein via mass spectrometry for unbiased discovery.[6]
Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) method.
II. Validated Therapeutic Targets of Sulfonylpiperazine Compounds
Through the application of the aforementioned methodologies and subsequent validation studies, a diverse range of protein targets for sulfonylpiperazine compounds has been identified, spanning multiple therapeutic areas.
Oncology
The sulfonylpiperazine scaffold is a prominent feature in many anticancer agents.[7] Key targets in this area include:
-
Kinases: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[][9][10][11] Several sulfonylpiperazine derivatives have been identified as potent inhibitors of this pathway.[12] Another important target is the Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML).[13][14][15][16][17]
-
PI3K/Akt Signaling Pathway: Sulfonylpiperazine compounds can inhibit the phosphorylation of Akt, a key downstream effector of PI3K, leading to the induction of apoptosis in cancer cells.
-
-
B-cell lymphoma 2 (Bcl-2) family proteins: These proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of cancer cell survival. Certain sulfonylpiperazine derivatives have been shown to inhibit Bcl-2, thereby promoting apoptosis in cancer cells.
Neurodegenerative and Central Nervous System (CNS) Disorders
The ability of sulfonylpiperazine compounds to cross the blood-brain barrier makes them attractive candidates for treating CNS disorders.
-
Beta-secretase 1 (BACE1): This enzyme is a key target in Alzheimer's disease as it is involved in the production of amyloid-beta peptides, which form the characteristic plaques in the brains of Alzheimer's patients. Piperazine sulfonamides have been designed as potent BACE1 inhibitors. [18]Preclinical studies have shown that these compounds can lower amyloid-beta levels in animal models. [19][20][21][22]
-
Dopamine and Serotonin Receptors: Arylpiperazine derivatives, which include a sulfonylpiperazine moiety, are known to interact with various G-protein coupled receptors (GPCRs) in the brain, including dopamine and serotonin receptors. [1][23][24][25][26][27][28][29]This makes them promising candidates for the treatment of conditions like schizophrenia, depression, and Parkinson's disease. For instance, some compounds act as dopamine D2 receptor antagonists or serotonin receptor modulators. [1][23][25][27][28][29]
-
Voltage-gated Calcium Channels (VGCCs): N-sulfonylphenoxazines, a class of compounds containing the sulfonylpiperazine scaffold, have been identified as blockers of the N-type calcium channel (CaV2.2). [30][31][32][33][34]This channel is a validated target for the treatment of neuropathic pain.
Infectious Diseases
-
UDP-diacylglucosamine pyrophosphohydrolase (LpxH): This enzyme is essential for the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria. A sulfonyl piperazine compound, AZ1, was discovered to inhibit LpxH, demonstrating the potential of this class as novel antibiotics. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency of these inhibitors.
Metabolic Disorders
-
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): This enzyme is involved in the regulation of glucocorticoid levels and is a target for the treatment of metabolic syndrome and type 2 diabetes. Arylsulfonylpiperazines have been identified as potent and selective inhibitors of 11β-HSD1. [35]
III. Quantitative Analysis and Structure-Activity Relationships (SAR)
The development of potent and selective sulfonylpiperazine-based drugs relies on a thorough understanding of their structure-activity relationships. This involves synthesizing and testing a series of analogs to determine how modifications to the chemical structure affect biological activity.
| Target | Compound Class | In Vitro Potency (IC50/Ki) | In Vivo Efficacy | Reference |
| BACE1 | Piperazine sulfonamides | Potent inhibition | Lowers peripheral Aβ40 in transgenic mice | [18] |
| Dopamine D2 Receptor | Phenylpiperidines | Ki = 447 nM ((-)-OSU6162) | Antipsychotic-like effects in rats | [23] |
| 11β-HSD1 | Arylsulfonylpiperazines | IC50 = 3 nM ((R)-45) | Not specified | [35] |
| Bcr-Abl | Diacylated piperazines | Sub-micromolar IC50 values | Moderate to high antiproliferative activity against K562 cells | [13] |
| PI3Kγ | Sulfonyl piperazinyl pyrazines | Selective inhibition | Not specified | [12] |
Table 1: Quantitative Data for Selected Sulfonylpiperazine Compounds
IV. Target Validation: Confirming the Mechanism of Action
Once a putative target has been identified, it is crucial to validate that the observed cellular or physiological effects of the sulfonylpiperazine compound are indeed mediated through this target.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding increases the thermal stability of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the sulfonylpiperazine compound or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein. A shift in the melting curve to a higher temperature in the compound-treated cells compared to the control indicates target engagement.
Cell-Based Reporter Assays
For targets that are part of a known signaling pathway, cell-based reporter assays can be used to confirm functional modulation of the pathway. [36][37][38]For example, if a sulfonylpiperazine compound is hypothesized to inhibit the PI3K/Akt pathway, a reporter gene assay could be used to measure the activity of a downstream transcription factor that is regulated by this pathway.
Experimental Protocol: Luciferase Reporter Assay for PI3K/Akt Pathway
-
Cell Transfection: Transfect cells with a luciferase reporter construct containing a response element for a transcription factor downstream of the PI3K/Akt pathway (e.g., FOXO).
-
Compound Treatment: Treat the transfected cells with the sulfonylpiperazine compound at various concentrations.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A dose-dependent decrease in luciferase activity would indicate inhibition of the PI3K/Akt pathway.
Conclusion and Future Directions
The sulfonylpiperazine scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutics targeting a wide range of proteins and disease pathways. The continued application of advanced target identification and validation methodologies, coupled with rational drug design based on a deep understanding of structure-activity relationships, will undoubtedly lead to the development of new and effective sulfonylpiperazine-based drugs. Future research will likely focus on exploring new chemical space around this privileged scaffold, identifying novel targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to address unmet medical needs.
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Methodological & Application
Navigating the Uncharted: A Guide to Characterizing 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine in Cellular Assays
Introduction: As researchers and drug development professionals, we are often faced with the exciting yet challenging task of elucidating the biological activity of novel chemical entities. This guide addresses the use of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine (CAS No. 385403-85-0) in cellular assays. A comprehensive review of the current scientific literature reveals a notable absence of published data on the specific biological targets and mechanism of action of this compound. Therefore, this document will not provide application notes for a predetermined cellular pathway. Instead, it will serve as a strategic guide, outlining a robust and scientifically sound workflow for the initial characterization of this molecule. We will proceed from broad phenotypic screening to more targeted mechanistic studies, ensuring that each step logically informs the next.
Part 1: The Scientific Imperative - Acknowledging the Unknown
Before delving into experimental protocols, it is crucial to acknowledge that without prior knowledge of a compound's biological activity, any single assay would be arbitrary. A well-designed research plan should, therefore, begin with broad, unbiased screens to generate initial hypotheses about the compound's effects on cellular physiology. Our approach will be guided by the principle of progressive clarification, where the results from each experimental stage narrow the field of potential mechanisms.
Part 2: A Proposed Workflow for Characterizing a Novel Compound
The following workflow is designed to systematically investigate the cellular effects of this compound.
Figure 1: A generalized workflow for the characterization of a novel compound.
Part 3: Foundational Protocols - Establishing a Baseline
The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a crucial therapeutic window and helps to identify cell lines that are most sensitive to the compound's effects.
Protocol 1: General Cytotoxicity/Cytostatic Screening using a Resazurin-Based Assay
This protocol is a robust and widely used method for assessing cell viability. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent resorufin (pink).
I. Reagent and Cell Preparation:
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Store at -20°C.
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., a panel representing different tissue origins such as breast, colon, lung, etc.) in their recommended growth media supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Resazurin Solution: Prepare a 0.15 mg/mL solution of resazurin sodium salt in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C.
II. Experimental Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well clear-bottom black plate at a predetermined optimal density (typically 2,000-10,000 cells per well in 100 µL of media). Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the this compound stock solution in culture media. Remove the old media from the cells and add 100 µL of the media containing the compound at various concentrations (e.g., from 0.1 nM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control for cell death (e.g., 10 µM staurosporine).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
III. Data Analysis:
-
Subtract the background fluorescence (media only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Recommendation |
| Cell Seeding Density | 2,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 nM - 100 µM |
| Incubation Time | 72 hours |
| Vehicle Control | DMSO (≤ 0.5% final concentration) |
Part 4: Hypothesis Generation - Interpreting the Initial Data
The results from the initial cytotoxicity screen will be informative. If this compound shows selective cytotoxicity in certain cell lines, this can provide clues to its mechanism of action. For example, if it is potent against colon cancer cell lines with APC mutations, it might suggest an effect on the Wnt signaling pathway.
The sulfonylpiperazine moiety is present in some known inhibitors of Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of the Wnt/β-catenin pathway.[1][2] This structural feature, while not definitive, provides a rationale for prioritizing the Wnt pathway for further investigation if the initial screening data is supportive.
Potential Next Steps - Investigating the Wnt/β-catenin Pathway
Should the initial screening suggest a role in pathways commonly dysregulated in the sensitive cell lines, such as the Wnt pathway, the following targeted assays would be logical next steps.
Figure 2: A simplified diagram of the canonical Wnt/β-catenin signaling pathway.
Protocol 2: Wnt/β-catenin Reporter Assay
This assay quantitatively measures the activity of the TCF/LEF transcription factors, which are the downstream effectors of the canonical Wnt pathway.
I. Reagent and Cell Preparation:
-
Reporter Cell Line: Use a cell line stably transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., HEK293-TOPflash).
-
Wnt Agonist: Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021 can be used to activate the pathway.
II. Experimental Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white plate.
-
Compound Treatment: Treat the cells with this compound for a defined period (e.g., 24 hours).
-
Pathway Activation: Co-treat with a Wnt agonist.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
III. Data Analysis:
-
Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number.
-
Compare the luciferase activity in compound-treated cells to vehicle-treated cells to determine the extent of pathway inhibition.
Part 5: Safety and Handling
As a prudent laboratory practice, always consult the Safety Data Sheet (SDS) before handling any new compound. For this compound, general safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
References
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PubChem. (n.d.). 1-Ethyl-4-nitrosopiperazine. Retrieved from [Link]
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Chen, M., et al. (2014). Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. Journal of Medicinal Chemistry, 57(15), 6245-6256. [Link]
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Wagner, F. F., et al. (2012). Discovery of Potent and Highly Selective Inhibitors of GSK3b. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Gomha, S. M., et al. (2017). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[3][4][5]triazolo[4,3-a]pyrimidine-6-carboxylate. Molbank, 2017(4), M958. [Link]
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Li, Y., et al. (2022). Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer. Frontiers in Pharmacology, 13, 991901. [Link]
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Lo, C.-H., et al. (2021). A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. Scientific Reports, 11(1), 1-13. [Link]
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Song, M., et al. (2013). Identification of a Glycogen Synthase Kinase-3β Inhibitor that Attenuates Hyperactivity in CLOCK Mutant Mice. ACS Chemical Neuroscience, 4(2), 295-303. [Link]
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Xu, Y., et al. (2021). Ethylparaben induces subconjunctival fibrosis via the Wnt/β-catenin signaling pathway. Experimental and Therapeutic Medicine, 22(5), 1-9. [Link]
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Application Notes and Protocols for the Dissolution of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
Abstract
This document provides a comprehensive guide for the effective dissolution of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine (CAS No: 385403-85-0), a compound of interest for researchers in drug discovery and development. Due to the absence of publicly available, quantitative solubility data, this guide synthesizes information from structurally related compounds and established principles of organic chemistry to propose a robust and reliable set of protocols. The focus is on providing a logical, step-by-step approach to solvent selection and stock solution preparation for various experimental applications, with a strong emphasis on safety, stability, and the integrity of the final experimental results.
Introduction and Physicochemical Profile
This compound is a synthetic organic compound featuring a core piperazine ring functionalized with both an ethyl group and a 4-nitrophenylsulfonyl moiety. The presence of the polar sulfonyl and nitro groups, combined with the non-polar ethyl and phenylpiperazine components, results in a molecule with moderate polarity. This structural complexity necessitates a careful and systematic approach to solvent selection to ensure complete dissolution and stability for downstream applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 385403-85-0 | [CymitQuimica], [ChemUniverse] |
| Molecular Formula | C₁₂H₁₇N₃O₄S | [CymitQuimica], [ChemUniverse] |
| Molecular Weight | 299.35 g/mol | [CymitQuimica], [ChemUniverse] |
| Purity | Typically ≥95% | [ChemUniverse] |
Core Principles of Solubility and Solvent Selection
The fundamental principle of "like dissolves like" is paramount in determining an appropriate solvent system for this compound. The molecule's amalgam of polar (sulfonyl, nitro) and non-polar (ethyl, phenyl) functionalities suggests that highly polar or entirely non-polar solvents may not be optimal. Instead, polar aprotic solvents are predicted to be the most effective.
The synthesis of the closely related compound, 1-Ethyl-4-(4-nitrophenyl)piperazine, is conducted in Dimethyl Sulfoxide (DMSO), which strongly indicates its efficacy in solvating this class of molecules[1]. Furthermore, technical data for other nitrophenyl derivatives often cite solubility in polar aprotic solvents like DMSO and Dimethylformamide (DMF)[2]. In a study involving biological activity screening of naphthalene-based piperazines, the structurally similar 1-(4-nitrophenyl)piperazine was successfully dissolved in DMSO for antimicrobial assays[3].
Based on this evidence, the following solvent selection strategy is recommended:
Diagram 1: Solvent Selection Workflow
Caption: A decision-making workflow for dissolving this compound.
Detailed Dissolution Protocol
This protocol provides a step-by-step methodology for preparing a high-concentration stock solution of this compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Optional: Water bath or sonicator
3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Pre-Weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: On a calibrated analytical balance, accurately weigh out a desired amount of the compound. For a 1 mL stock solution of 10 mM, weigh approximately 2.99 mg.
-
Calculation: 299.35 g/mol (MW) * 0.010 mol/L (10 mM) * 0.001 L (1 mL) = 0.00299 g = 2.99 mg.
-
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM stock from 2.99 mg, add 1.0 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for at least 2 minutes. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Troubleshooting (if necessary): If the compound does not fully dissolve, proceed with the following steps sequentially:
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes at room temperature. Avoid excessive sonication, which can generate heat.
-
Gentle Warming: If particulates remain, warm the solution in a water bath at a temperature not exceeding 37°C for 10-15 minutes, with intermittent vortexing.
-
-
Final Verification: Once the compound is fully dissolved, allow the solution to return to room temperature.
Safety and Handling
All handling of this compound and its solutions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.
Table 2: GHS Hazard Information
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: [BLDpharm][4]
Avoid inhalation of the solid powder by handling it carefully to prevent dust formation. In case of accidental contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Storage and Stability
The chemical stability of piperazine derivatives, particularly in solution, is a critical consideration for experimental reproducibility.
5.1. Solid Compound
Store the solid compound in a tightly sealed container at room temperature, protected from light and moisture.
5.2. Stock Solutions
-
Primary Recommendation: Prepare fresh solutions for each experiment.
-
Short-Term Storage: If storage is necessary, aliquot the stock solution into single-use volumes in amber, tightly sealed vials to minimize exposure to air and light, and to avoid repeated freeze-thaw cycles.
-
Temperature: Store stock solutions at -20°C. Studies on related phenylpiperazines have shown significant degradation at room temperature and even under refrigeration over extended periods.[5]
-
Aqueous Solutions: It is strongly advised not to store the compound in aqueous solutions for more than one day, as the stability in such media is likely to be poor.[2]
Diagram 2: Stock Solution Stability Workflow
Caption: Recommended workflow for the use and storage of stock solutions.
Conclusion
References
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ChemUniverse. (n.d.). 1-ETHYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE. Retrieved from [Link]
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Der Pharma Chemica. (2016). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Retrieved from [Link]
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PubChem. (n.d.). 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Retrieved from [Link]
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MDPI. (2022). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. Retrieved from [Link]
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PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]
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Application Notes & Protocols: Elucidating the Role of the Nitrophenyl Group in the Activity of Piperazine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazine Scaffold and the Influence of the Nitrophenyl Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its six-membered heterocyclic structure containing two opposing nitrogen atoms provides a unique combination of structural rigidity and conformational flexibility.[2] This framework allows for precise three-dimensional orientation of substituents, making it an ideal building block for designing ligands that target a wide array of biological macromolecules. The two nitrogen atoms can act as hydrogen bond acceptors and allow for modifications that modulate the compound's polarity, solubility, and bioavailability, often leading to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
Among the vast number of possible substitutions, the attachment of a nitrophenyl group represents a common and functionally significant modification. The nitrophenyl moiety is more than a simple bulky substituent; its strong electron-withdrawing nature and potential for specific molecular interactions can profoundly alter a compound's physicochemical properties, target affinity, functional activity, and pharmacokinetic profile.[3] This guide provides an in-depth analysis of the role of the nitrophenyl group, offering both mechanistic insights and detailed experimental protocols to empower researchers in the rational design and evaluation of novel nitrophenylpiperazine-based therapeutic agents.
Section 1: Structure-Activity Relationships (SAR) of Nitrophenylpiperazines
The biological activity of a nitrophenylpiperazine derivative is critically dependent on the electronic and steric properties conferred by the nitro (-NO2) group. Its influence is highly context-dependent, varying with its position on the phenyl ring (ortho-, meta-, or para-) and the nature of the biological target.
Electronic and Steric Influence
The nitro group is a potent electron-withdrawing group, which significantly reduces the electron density of the attached phenyl ring. This electronic pull can influence the basicity (pKa) of the distal nitrogen atom of the piperazine ring, affecting its ionization state at physiological pH and its ability to form critical ionic bonds or hydrogen bonds with receptor residues.
Furthermore, the position of the nitro group dictates the molecule's overall topology. For instance, substitution at the ortho position can introduce steric hindrance that may either prevent optimal binding or, conversely, lock the molecule into a specific, favorable conformation. Comparative Molecular Field Analysis (CoMFA) on related arylpiperazines has shown that substitution at the ortho position with a group having a negative potential is often favorable for affinity at receptors like the 5-HT1A and α1-adrenergic receptors.[4] In contrast, the meta and para positions present different steric and electronic environments that can be exploited to achieve receptor selectivity.[4]
Case Study: Tyrosinase Inhibitors
A recent study on nitrophenylpiperazine derivatives as tyrosinase inhibitors provides a clear example of SAR in action.[5] The researchers synthesized a series of compounds and evaluated their inhibitory potency (IC50) against tyrosinase. The results demonstrate the nuanced role of the nitrophenyl group and other substitutions.
The study revealed that simple substitutions on the terminal phenyl ring, including nitro groups at the para or meta positions, did not enhance potency compared to the unsubstituted phenyl analog.[5] However, replacing the entire phenyl or benzyl moiety with heterocyclic rings like 3-pyridine or 2-indole led to a significant improvement in inhibitory activity.[5] This highlights a crucial principle: the nitrophenylpiperazine moiety often serves as a foundational scaffold, while the major determinants of potency and selectivity are frequently located elsewhere on the molecule.
Table 1: Structure-Activity Relationship of Selected Nitrophenylpiperazine Analogs as Tyrosinase Inhibitors [5]
| Compound ID | R Group on Piperazine Nitrogen | Tyrosinase Inhibition IC50 (µM) | Key Observation |
|---|---|---|---|
| 4a | Phenyl | 174.71 | Baseline activity with an unsubstituted phenyl ring. |
| 4d | p-Nitrophenyl | > 200 | The addition of a para-nitro group was unfavorable. |
| 4e | m-Nitrophenyl | > 200 | The addition of a meta-nitro group was unfavorable. |
| 4k | 3-Pyridinyl | 82.68 | Ring replacement with pyridine significantly improved potency. |
| 4l | 2-Indolyl | 72.55 | Ring replacement with indole yielded the most potent compound. |
Section 2: Impact on Pharmacokinetics (ADME)
The physicochemical properties imparted by the nitrophenyl group directly influence a compound's ADME profile. Understanding these effects is critical for optimizing drug candidates for in vivo efficacy.[6][7] In vitro ADME assays are essential tools used in early drug discovery to screen compounds and identify potential liabilities before advancing to more complex studies.[8][9]
-
Absorption: The nitrophenyl group generally increases a molecule's lipophilicity. This can enhance passive diffusion across the intestinal wall, but excessive lipophilicity may lead to poor aqueous solubility, limiting dissolution and overall absorption.
-
Distribution: Increased lipophilicity often leads to higher plasma protein binding, which can reduce the concentration of free drug available to interact with its target.[10]
-
Metabolism: The nitro group itself can be a site of metabolism, undergoing reduction by nitroreductases to form amino or other reactive intermediates. Furthermore, the overall structure may be metabolized by cytochrome P450 (CYP) enzymes. For many piperazine-based drugs, metabolism involves CYP2D6 and CYP3A4.[11]
-
Excretion: The route and rate of excretion are determined by the properties of the parent drug and its metabolites.
Section 3: Application Notes & Experimental Protocols
To empirically determine the role of the nitrophenyl group, a systematic evaluation of synthesis, target engagement, functional activity, and ADME properties is required.
Protocol 1: Synthesis of a 4-Nitrophenylpiperazine Derivative
This protocol describes a general N-arylation method to synthesize a model compound, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, adapted from established procedures.[12] This serves as a foundational step for generating analogs for biological testing.
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 1-(4-methoxyphenyl)piperazine (1 equivalent), 1-chloro-4-nitrobenzene (1 equivalent), and sodium carbonate (2 equivalents) in 1-butanol.
-
Reaction: Heat the mixture to 120°C and reflux for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue via column chromatography or recrystallization to obtain the final product.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5][13]
Protocol 2: Evaluating Target Engagement (GPCR Radioligand Binding Assay)
Many nitrophenylpiperazine compounds target G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors.[14][15] A competitive binding assay is used to determine the compound's affinity (Ki) for the receptor. This protocol is a general template for measuring binding to dopamine D4 receptors (D4R) expressed in cell membranes.[16]
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human D4 receptor.
-
Radioligand: e.g., [³H]-Spiperone or another suitable high-affinity D4R ligand.
-
Non-specific binding control: A high concentration of a known D4R antagonist (e.g., Haloperidol or Clozapine).[17]
-
Test compounds (nitrophenylpiperazine derivatives) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, filter mats (GF/B or GF/C), and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding: Add radioligand at its approximate Kd concentration.
-
Non-Specific Binding (NSB): Add radioligand and the non-specific control compound (e.g., 10 µM Haloperidol).
-
Competitive Binding: Add radioligand and serial dilutions of the test compound (typically from 10 pM to 100 µM).
-
Incubation: Add the cell membranes (5-20 µg protein/well) to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the plate contents through the filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Assessing Functional Activity (cAMP Assay for Gαi/s-Coupled GPCRs)
This assay determines whether a compound that binds to a GPCR acts as an agonist (activates the receptor), antagonist (blocks activation), or inverse agonist (reduces basal activity).[18][19] This example focuses on measuring changes in cyclic AMP (cAMP), a key second messenger for Gαs-coupled (cAMP increase) and Gαi-coupled (cAMP decrease) receptors.[20][21]
Methodology (Antagonist Mode for a Gαi-coupled receptor):
-
Cell Plating: Seed cells expressing the target Gαi-coupled receptor into a 96-well plate and culture overnight.
-
Compound Addition: Add serial dilutions of the test compound (potential antagonist) to the wells. Incubate for 15-30 minutes.
-
Agonist Challenge: Add a known agonist for the receptor at its EC80 concentration (the concentration that gives 80% of the maximal response). This will inhibit adenylyl cyclase. Also include a control with no agonist.
-
Forskolin Stimulation: Add forskolin to all wells. Forskolin directly activates adenylyl cyclase, leading to a large increase in cAMP. The agonist will inhibit this increase.
-
Lysis and Detection: Incubate for 30-60 minutes. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
Data Analysis:
-
Normalize the data to the forskolin-only control (100% signal) and the agonist + forskolin control (0% signal).
-
Plot the percentage of cAMP production against the log concentration of the test compound.
-
Use non-linear regression to calculate the IC50 value, which represents the concentration of the antagonist that restores 50% of the cAMP signal inhibited by the agonist.
-
Protocol 4: In Vitro ADME - Metabolic Stability Assay
This assay predicts the rate of metabolic clearance by measuring the disappearance of the parent compound over time when incubated with liver microsomes or hepatocytes.[8][10]
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4). Pre-warm the mixture to 37°C.
-
Initiation: Add the test compound to the mixture to start the reaction (final concentration typically 1 µM). Include a negative control without the NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction and precipitate proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Conclusion
The nitrophenyl group is a powerful and versatile modulator in the design of piperazine-based compounds. Its role extends far beyond that of a simple structural component, exerting significant influence through electronic, steric, and physicochemical effects. These effects directly translate into changes in target affinity, functional activity, and the overall pharmacokinetic profile of the molecule. A thorough understanding and systematic experimental evaluation of these properties, using the protocols outlined in this guide, are essential for the successful development of novel nitrophenylpiperazine derivatives. By integrating SAR studies with robust in vitro assays, researchers can rationally design next-generation therapeutics with improved potency, selectivity, and drug-like properties.
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Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
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PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]
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Saghaei, T., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. Retrieved from [Link]
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BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
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Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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PubMed. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. Retrieved from [Link]
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PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
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CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
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Bentham Science Publisher. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
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NIH. (n.d.). Tools for GPCR drug discovery. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]
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ResearchGate. (n.d.). Growth and characterization of nitrophenol complexes with piperazine and pyridine derivatives | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of compounds starting from 4-nitrophenyl piperazine. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 4-Nitrophenol–piperazine (2/1). Retrieved from [Link]
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PubMed. (n.d.). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. Retrieved from [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
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Frontiers in Pharmacology. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]
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PubMed. (n.d.). Some pharmacological properties of piperazine. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs. Retrieved from [Link]
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PubMed. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Retrieved from [Link]
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AIR Unimi. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Retrieved from [Link]
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MDPI. (n.d.). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Retrieved from [Link]
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ResearchGate. (2007). 4-phenylpiperazine-derivatives-with-functionalized-linkers-as-dopamine-D3-receptor-selective-ligands-and-methods-of-use.pdf. Retrieved from [Link]
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MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]
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Synthesis of Novel Analogs from 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine: A Guide for Drug Discovery
Introduction: The Strategic Value of the 4-Nitrophenylsulfonylpiperazine Scaffold
The 1-ethyl-4-(4-nitrophenyl)sulfonylpiperazine core represents a versatile scaffold in medicinal chemistry. The piperazine ring is a common motif in numerous clinically approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and oral bioavailability. The sulfonyl group provides a stable, polar linker, while the nitrophenyl moiety serves as a key synthetic handle for diversification. The strategic reduction of the nitro group to a primary amine opens up a vast chemical space for the generation of analog libraries, enabling systematic exploration of structure-activity relationships (SAR). This guide provides detailed protocols and the underlying scientific rationale for the synthesis of diverse amide and urea analogs starting from this compound, a commercially available starting material.[1][2]
Core Synthetic Strategy: Unlocking Diversity through Nitro Group Reduction and Amine Functionalization
The primary and most efficient strategy for generating a diverse library of analogs from this compound involves a two-step sequence:
-
Chemoselective Reduction: The nitro group on the phenyl ring is selectively reduced to a primary aniline. This transformation is the gateway to a multitude of subsequent functionalization reactions.
-
Amine Functionalization: The resulting aniline is then derivatized to form various amides or ureas, introducing a wide range of substituents to probe the chemical space around the core scaffold.
This two-step approach is highly modular and amenable to parallel synthesis, making it ideal for generating libraries for high-throughput screening.
Diagram of the Core Synthetic Workflow
Caption: Core two-step synthetic workflow for analog generation.
Part 1: Chemoselective Reduction of the Nitro Group
The critical first step is the reduction of the aromatic nitro group to an aniline without affecting the sulfonamide or the N-ethylpiperazine moieties. Several methods are effective, with the choice often depending on available equipment, scale, and tolerance to specific reagents.
Protocol 1.1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used catalyst.
Rationale: This method avoids the use of harsh acidic or basic conditions and often results in high yields with simple workup procedures. The catalyst can be filtered off, and the solvent evaporated to yield the crude product, which is often pure enough for the next step.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add 10% Pd/C (5-10 mol%).
-
The reaction vessel is purged with hydrogen gas and then stirred under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford 1-ethyl-4-(4-aminophenyl)sulfonylpiperazine.
Protocol 1.2: Metal-Acid Reduction
A classic and cost-effective method involves the use of a metal, such as iron or tin, in an acidic medium.
Rationale: This method is robust and scalable. Iron in the presence of an acid like hydrochloric acid or acetic acid is a common choice. The reaction is heterogeneous and generally proceeds to completion.
Step-by-Step Protocol:
-
Suspend this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through Celite to remove the iron salts.
-
Concentrate the filtrate, and then basify with an aqueous solution of sodium bicarbonate or sodium carbonate to precipitate the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part 2: Synthesis of Amide Analogs
The newly synthesized 1-ethyl-4-(4-aminophenyl)sulfonylpiperazine can be readily acylated to form a diverse range of amide analogs.
Protocol 2.1: Acylation with Acyl Chlorides
The Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base, is a straightforward method for amide bond formation.[]
Rationale: This method is generally high-yielding and proceeds under mild conditions. The choice of base is important to neutralize the HCl generated during the reaction.
Step-by-Step Protocol:
-
Dissolve 1-ethyl-4-(4-aminophenyl)sulfonylpiperazine (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or pyridine (1.1-1.5 eq).
-
Cool the mixture in an ice bath and add the desired acyl chloride (1.0-1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Acyl Chloride | Resulting Amide Analog |
| Acetyl chloride | N-(4-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)acetamide |
| Benzoyl chloride | N-(4-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)benzamide |
| Cyclopropanecarbonyl chloride | N-(4-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)cyclopropanecarboxamide |
| 2-Thiophenecarbonyl chloride | N-(4-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)thiophene-2-carboxamide |
Protocol 2.2: Peptide Coupling with Carboxylic Acids
Rationale: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) or HATU provide a mild and efficient method for amide bond formation, minimizing side reactions.[][4]
Step-by-Step Protocol:
-
Dissolve the carboxylic acid (1.1 eq), 1-ethyl-4-(4-aminophenyl)sulfonylpiperazine (1.0 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a base, typically diisopropylethylamine (DIEA) (2.0 eq).
-
Add EDC hydrochloride (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with water and extract with an organic solvent.
-
Perform an aqueous workup similar to that described in Protocol 2.1.
-
Purify the product by column chromatography.
Part 3: Synthesis of Urea Analogs
Urea derivatives are another important class of analogs that can be synthesized from the aniline intermediate.
Protocol 3.1: Reaction with Isocyanates
The most direct method for urea synthesis is the reaction of the aniline with an isocyanate.
Rationale: This reaction is typically fast, high-yielding, and does not require a catalyst. It proceeds by the nucleophilic attack of the aniline on the electrophilic carbon of the isocyanate.
Step-by-Step Protocol:
-
Dissolve 1-ethyl-4-(4-aminophenyl)sulfonylpiperazine (1.0 eq) in an anhydrous aprotic solvent like THF or DCM.
-
Add the desired isocyanate (1.0-1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether) or recrystallization.
| Isocyanate | Resulting Urea Analog |
| Phenyl isocyanate | 1-(4-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-3-phenylurea |
| Methyl isocyanate | 1-(4-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-3-methylurea |
| 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-(4-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)urea |
Diagram of Amide and Urea Functionalization
Caption: Key reagents for the functionalization of the aniline intermediate.
Part 4: Secondary Synthetic Route - Modification of the N-Ethyl Group
While less common, the N-ethyl group on the piperazine ring can also be a point of modification, typically through de-alkylation followed by re-alkylation.
Protocol 4.1: N-De-ethylation and Re-alkylation
This process involves removing the ethyl group and then introducing a new alkyl group.
Rationale: This approach allows for the exploration of SAR related to the substituent on the piperazine nitrogen. Reductive amination is a powerful method for introducing new alkyl groups.[5][6]
Step-by-Step Protocol (Illustrative):
-
N-De-ethylation: This can be a challenging step and often requires harsh conditions. A common method is the von Braun reaction, but for the scope of this guide, we will assume access to the N-des-ethyl piperazine precursor.
-
Reductive Amination: a. To a solution of the 1-(4-nitrophenyl)sulfonylpiperazine (1.0 eq) in a solvent like dichloromethane or 1,2-dichloroethane, add the desired aldehyde or ketone (1.1 eq). b. Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).[7] c. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). d. Quench the reaction with saturated aqueous sodium bicarbonate solution. e. Extract with an organic solvent, dry, and concentrate. Purify by column chromatography.
Conclusion
The this compound scaffold provides a robust and versatile starting point for the synthesis of diverse analog libraries. The protocols outlined in this guide, centered on the chemoselective reduction of the nitro group and subsequent functionalization of the resulting aniline, offer a reliable and efficient pathway for exploring the structure-activity relationships of this important chemical class. The modular nature of these synthetic routes makes them highly amenable to both small-scale and library synthesis efforts in a drug discovery setting.
References
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Zimmermann, V., Avemaria, F., & Bräse, S. (2007). Chemoselective reduction of nitroarenes in the presence of acid-sensitive functional groups: solid-phase syntheses of amino aryl azides and benzotriazoles. Journal of combinatorial chemistry, 9(2), 200–203. [Link]
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ChemUniverse. (n.d.). 1-ETHYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE [Q10147]. Retrieved from [Link]
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Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445–1447. [Link]
-
Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Rasayan Journal of Chemistry, 5(2), 224-228. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Reddit. (2023, October 24). Reductive amination of piperazine. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sulfonylpiperazine Derivatives
Welcome to the Technical Support Center for the synthesis of sulfonylpiperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered in this crucial synthetic transformation. Our focus is on providing not just solutions, but a foundational understanding of the chemical principles at play, enabling you to optimize your reactions and overcome synthetic hurdles with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns in the synthesis of sulfonylpiperazine derivatives.
Q1: Why is my yield of the desired mono-sulfonylated piperazine consistently low?
A: Low yields in mono-sulfonylation of piperazine are typically traced back to a few key factors. The most common culprit is the formation of the 1,4-di-sulfonylated byproduct, which occurs because both nitrogen atoms of the piperazine ring are nucleophilic. Another significant issue is the hydrolysis of the sulfonyl chloride starting material by residual moisture, converting it into an unreactive sulfonic acid. Finally, suboptimal reaction conditions, such as an inappropriate choice of base or solvent, can hinder the reaction's progress.
Q2: I'm observing a significant amount of a di-substituted byproduct. How can I improve the selectivity for mono-sulfonylation?
A: Achieving mono-selectivity is a central challenge. The most effective strategies involve manipulating the stoichiometry of the reactants or employing a protecting group strategy. Using a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the sulfonyl chloride with an unsubstituted piperazine molecule. Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, physically blocks one of the nitrogen atoms from reacting, ensuring mono-substitution. A more classical approach involves the use of piperazine monohydrochloride, which deactivates one of the nitrogens through protonation, thus favoring mono-sulfonylation.[1]
Q3: My purified sulfonylpiperazine derivative is an oil, making it difficult to handle and purify. What can I do?
A: The oily nature of many piperazine derivatives is a common challenge. One effective technique is to convert the basic piperazine derivative into a salt. Treatment with an acid, such as HCl or fumaric acid, often yields a crystalline salt that is more amenable to purification by recrystallization. The purified salt can then be neutralized to regenerate the free base if required.
Q4: During column chromatography on silica gel, my product is streaking or "tailing" severely. What causes this and how can I fix it?
A: Tailing is a classic problem when purifying basic compounds like piperazine derivatives on standard silica gel. The root cause is the interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[2][3] This strong interaction leads to poor peak shape and can result in product loss on the column. To mitigate this, you can add a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent at a concentration of 0.5-2%. This "deactivates" the acidic sites on the silica, allowing your compound to elute more cleanly.
Section 2: Troubleshooting Guide: From Reaction to Purification
This section provides a more detailed, problem-oriented approach to troubleshooting specific issues you may encounter during your experiments.
Issue 1: Reaction Failure or Low Conversion
Symptom: TLC or LC-MS analysis shows a large amount of unreacted starting material (piperazine and/or sulfonyl chloride).
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
In-Depth Analysis:
-
Sulfonyl Chloride Integrity: Sulfonyl chlorides are highly susceptible to hydrolysis. Even brief exposure to atmospheric moisture can lead to the formation of the corresponding sulfonic acid, which is unreactive under these conditions. Always use a fresh bottle or a properly stored (desiccated, under inert atmosphere) reagent.
-
Anhydrous Conditions: The necessity of a dry reaction environment cannot be overstated. All glassware should be oven-dried, and anhydrous solvents should be used. Performing the reaction under an inert atmosphere of nitrogen or argon is highly recommended to exclude moisture.
-
Base and Solvent Selection: The choice of base is critical. It must be strong enough to deprotonate the piperazine nitrogen (or scavenge the HCl byproduct) but should not introduce competing side reactions. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. The solvent should be aprotic and capable of dissolving the reactants; dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are frequently used.
Issue 2: Poor Control of Selectivity (Mono- vs. Di-sulfonylation)
Symptom: The reaction produces a mixture of mono- and di-sulfonylated piperazine, with a high proportion of the di-substituted byproduct.
Strategies for Enhancing Mono-Selectivity:
| Strategy | Principle | Typical Conditions | Advantages | Disadvantages |
| Piperazine Excess | Statistical control; a large excess of piperazine increases the probability of the sulfonyl chloride reacting with an unsubstituted piperazine. | 5-10 equivalents of piperazine relative to the sulfonyl chloride. | Simple to implement; avoids protecting group chemistry. | Requires removal of a large amount of excess piperazine during workup. |
| Mono-Protected Piperazine | One nitrogen is chemically blocked, allowing for selective reaction at the other nitrogen. | Use of N-Boc-piperazine or N-Cbz-piperazine followed by a deprotection step. | Provides excellent control and high yields of the mono-substituted product. | Adds extra steps (protection and deprotection) to the synthetic sequence. |
| Protonation | Using piperazine monohydrochloride deactivates one nitrogen through protonation, reducing its nucleophilicity.[1] | Reaction of the sulfonyl chloride with a pre-formed or in situ generated piperazine monohydrochloride. | Cost-effective and avoids complex protecting groups. | The monoprotonated piperazine is less nucleophilic, potentially requiring longer reaction times or higher temperatures. |
Experimental Protocol for Selective Mono-sulfonylation using Piperazine Excess:
-
To a solution of piperazine (10.0 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 equivalents).
-
Slowly add a solution of the sulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess piperazine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-sulfonylated product.
Issue 3: Purification Challenges
Symptom: Difficulty in isolating a pure product, characterized by an oily final product, streaking on TLC plates, or co-eluting impurities.
Purification Workflow:
Caption: Decision workflow for purification of sulfonylpiperazine derivatives.
In-Depth Purification Protocols:
Protocol 1: Purification via Salt Formation and Recrystallization
-
Dissolve the crude oily sulfonylpiperazine derivative in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Slowly add a solution of an acid (e.g., HCl in isopropanol or fumaric acid in ethanol) to the stirred solution of the amine until precipitation is complete.
-
Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/water) to achieve high purity.[4]
-
Optional: To recover the free base, dissolve the purified salt in water and basify the solution with NaOH or NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate), dry the combined organic extracts, and concentrate to yield the purified oil.
Protocol 2: Deactivated Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. If tailing is observed, add 1% triethylamine (TEA) to the eluent and re-run the TLC to observe the improvement in spot shape. Aim for an Rf value of 0.2-0.3 for your product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing 1% TEA). Pack the column with this slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Workup: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Be aware that TEA can be difficult to remove completely and may require co-evaporation with a solvent like toluene.
Section 3: References
-
Chemistry For Everyone. (2024, March 17). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? [Forum discussion]. [Link]
-
Surin, A., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8473–8494. [Link]
-
Dal Piaz, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5808. [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Image]. [Link]
-
Janecková, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 569. [Link]
-
ResearchGate. (2024, July 19). Recently Adopted Synthetic Protocols for Piperazines: A Review.[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[Link]
-
ResearchGate. (n.d.). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review.[Link]
-
ResearchGate. (n.d.). Control Reactions for Sulfonylation/ Aminoalkylation Reaction. [Image]. [Link]
-
Manning, J. R. H., et al. (2021). Unified mechanistic interpretation of amine-assisted silica synthesis methods to enable design of more complex materials. Journal of Materials Chemistry A, 9(3), 1435-1455. [Link]
-
Bentham Science. (2024, July 19). Recently Adopted Synthetic Protocols for Piperazines: A Review.[Link]
-
Jain, A., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]
-
Sirasunthorn, N., et al. (2018). Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. Polymers, 10(6), 592. [Link]
-
Ong, W. C., et al. (2014). Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach. Journal of the American Ceramic Society, 97(7), 2065-2071. [Link]
-
Gupta, T., et al. (2024). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Journal of Sulfur Chemistry, 45(5), 569-601. [Link]
-
ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Forum discussion]. [Link]
-
Wang, Y., et al. (2024). Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP. RSC Advances, 14(32), 22961-22965. [Link]
-
ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines.[Link]
-
Li, H., et al. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. International Journal of Pharmaceutics, 450(1-2), 246-252. [Link]
Sources
Technical Support Center: Stability of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine in Solution
Welcome to the technical support center for 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As your Senior Application Scientist, I have structured this resource to address common challenges and questions you may encounter during your experiments, ensuring scientific integrity and providing practical, field-proven insights.
Introduction: Understanding the Molecule
This compound is a molecule that combines three key structural features: a piperazine ring, a sulfonamide group, and a nitroaromatic moiety. Each of these functional groups contributes to its overall chemical properties and potential stability liabilities. The piperazine ring, a common scaffold in pharmaceuticals, can be susceptible to pH-dependent degradation.[1] The sulfonamide linkage can undergo hydrolysis, particularly under acidic or basic conditions.[2][3] Furthermore, the nitroaromatic group can be sensitive to light, potentially leading to photodegradation.[4][5][6]
This guide will provide a framework for assessing and troubleshooting the stability of this compound in solution, enabling you to generate reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated upon storage. What could be the cause and how can I resolve this?
A1: Cloudiness or precipitation is a common issue that can arise from several factors:
-
Poor Solubility: The compound may have limited solubility in your chosen solvent. It is crucial to determine the solubility of this compound in your specific solvent system before preparing stock solutions.
-
pH Shift: The pH of your solution can significantly impact the solubility of piperazine-containing compounds.[1] A shift in pH upon storage, perhaps due to absorption of atmospheric CO₂, could cause the compound to precipitate.
-
Temperature Effects: Solubility is often temperature-dependent. If the solution was prepared at an elevated temperature and then stored at a lower temperature (e.g., room temperature or 4°C), the compound may crystallize out of solution.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
Troubleshooting Steps:
-
Verify Solubility: If you haven't already, perform a solubility test at your desired concentration and temperature.
-
Control pH: Use a suitable buffer system to maintain a constant pH, which is critical for the stability of piperazine derivatives.[1]
-
Gentle Warming and Sonication: Try gently warming the solution while sonicating to redissolve the precipitate. However, be cautious as excessive heat can accelerate degradation.[7]
-
Re-preparation: If the precipitate does not redissolve, it is best to prepare a fresh solution, ensuring the compound is fully dissolved before storage.
-
Filtered Storage: For long-term storage, consider filtering the solution through a 0.22 µm filter to remove any insoluble particulates.
Q2: I am concerned about the hydrolytic stability of the sulfonamide group in my compound. At what pH is it most stable?
-
Acidic Conditions (pH < 4): Sulfonamides can be susceptible to hydrolysis under acidic conditions.[3] The reaction is often catalyzed by hydrogen ions.[8]
-
Neutral to Alkaline Conditions (pH 7-9): Many sulfonamides exhibit good stability in neutral to alkaline solutions.[2][3]
Recommendation: To minimize hydrolysis, it is advisable to maintain your solution at a neutral to slightly alkaline pH. Buffering your solution is a key strategy to prevent pH fluctuations that could lead to degradation.[7]
Q3: Can exposure to light affect the stability of my this compound solution?
A3: Yes, the presence of the 4-nitrophenyl group makes the molecule potentially susceptible to photodegradation.[4][5][6] Nitroaromatic compounds can absorb UV light, leading to photochemical reactions that can alter the molecule's structure.
Preventative Measures:
-
Use Amber Vials: Always store solutions of this compound in amber glass vials or containers that protect the contents from light.
-
Work in a Dimly Lit Area: When handling the compound and its solutions, minimize exposure to direct sunlight and strong laboratory lighting.
-
Conduct Photostability Studies: If your application requires exposure to light, it is essential to perform a formal photostability study as part of your experimental validation.
Troubleshooting Guide: Investigating Unexpected Experimental Results
Encountering unexpected results, such as loss of activity or the appearance of unknown peaks in your chromatogram, often points to compound instability. This section provides a systematic approach to troubleshooting these issues.
Scenario 1: Gradual loss of compound concentration over time in a stored solution.
This suggests that the compound is degrading under your storage conditions.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound concentration.
Scenario 2: Appearance of new peaks in your HPLC chromatogram.
New peaks are a strong indicator of degradation or the presence of impurities.
Troubleshooting Steps:
-
Blank Injection: Inject your solvent blank to ensure the new peaks are not carryover from a previous injection or a solvent impurity.
-
Peak Purity Analysis: If you have a diode-array detector (DAD), assess the peak purity of your main compound and the new peaks.
-
Mass Spectrometry (MS) Analysis: The most effective way to identify unknown peaks is to use LC-MS.[1] The mass-to-charge ratio (m/z) will provide the molecular weight of the potential degradation product.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the ion of the unknown peak (MS/MS) can provide structural information to help elucidate the identity of the degradant.[1]
Experimental Protocols
To rigorously assess the stability of this compound, a forced degradation study is highly recommended.[9] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated pH meter, oven, and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store an aliquot of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.
Data Interpretation Workflow:
Sources
- 1. 1-ETHYL-4-(4-NITROPHENYL)PIPERAZINE | 115619-00-6 [chemicalbook.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 385403-85-0|Piperazine, 1-ethyl-4-[(4-nitrophenyl)sulfonyl]-|BLD Pharm [bldpharm.com]
- 4. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 115619-00-6|1-Ethyl-4-(4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 1-ETHYL-4-(4-NITROPHENYL)PIPERAZINE - [sigmaaldrich.com]
- 9. 544462-63-7|1-(Ethylsulfonyl)-4-(4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Reaction Conditions for Sulfonylpiperazine Synthesis
Welcome to the technical support center for the synthesis of sulfonylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common experimental issues, and optimize reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis of sulfonylpiperazines.
Q1: My reaction yield is low. What are the common causes and how can I improve it?
A: Low yields in sulfonylpiperazine synthesis can often be attributed to several factors. A primary concern is the hydrolysis of the sulfonyl chloride starting material. Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the unreactive sulfonic acid.[1] Another frequent issue is the use of an inappropriate base or solvent, which can negatively impact the nucleophilicity of the piperazine and the stability of the reactants.[1]
To improve your yield, consider the following:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and the use of anhydrous solvents is crucial to minimize the hydrolysis of the sulfonyl chloride.[1] It is also recommended to conduct the reaction under an inert atmosphere, such as nitrogen or argon.
-
Optimize Base and Solvent Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) are commonly used.[2][3] Organic bases such as triethylamine or pyridine in a non-polar solvent like dichloromethane (DCM) can also be effective.[4] The ideal combination will depend on the specific substrates.
-
Control Reaction Temperature: The reaction is often performed at room temperature.[2][3] However, gentle heating may be necessary for less reactive substrates, but be aware that higher temperatures can promote side reactions.
Q2: I'm observing the formation of a significant amount of the N,N'-bis-sulfonylated piperazine byproduct. How can I favor mono-sulfonylation?
A: The formation of the bis-sulfonylated byproduct is a common selectivity challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. To favor the desired mono-sulfonylated product, you can implement the following strategies:
-
Use of a Protecting Group: A highly effective method is to start with a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for reaction with the sulfonyl chloride. The Boc protecting group can be subsequently removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM.[2][3][5]
-
Stoichiometric Control: While less precise than using a protecting group, using a large excess of piperazine relative to the sulfonyl chloride can statistically favor mono-substitution. However, this will require a more rigorous purification to remove the unreacted piperazine.
Q3: What are the best practices for purifying my sulfonylpiperazine product?
A: The purification strategy will depend on the physical properties of your product (solid or oil) and the nature of the impurities.
-
Recrystallization: If your product is a solid, recrystallization is often an effective method for purification.[2] Common solvent systems include diisopropyl ether or a mixture of isopropyl alcohol and diisopropyl ether.[2]
-
Silica Gel Chromatography: For oils or solids that are difficult to recrystallize, column chromatography is the method of choice.[2] The eluent system will need to be optimized based on the polarity of your compound, but mixtures of ethyl acetate and hexanes are a common starting point.[2]
-
Work-up Procedure: A thorough aqueous work-up is crucial to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with water, a dilute acid (e.g., 1M HCl) to remove any unreacted piperazine, and a saturated sodium bicarbonate solution to remove any sulfonic acid byproduct, followed by a brine wash.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficiently basic conditions.3. Low reaction temperature. | 1. Use a fresh bottle of sulfonyl chloride or purify the existing one.2. Ensure the base is of good quality and used in sufficient excess (e.g., 2.2 equivalents of K₂CO₃).[2]3. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS. |
| Multiple spots on TLC, difficult to purify | 1. Formation of N,N'-bis-sulfonylated byproduct.2. Degradation of starting materials or product.3. Presence of unreacted starting materials. | 1. Use a mono-protected piperazine (e.g., N-Boc-piperazine).2. Avoid excessive heating and prolonged reaction times. Ensure the work-up is performed promptly after reaction completion.3. Optimize stoichiometry and ensure the reaction goes to completion. Use an appropriate work-up to remove unreacted starting materials. |
| Product is an oil and difficult to handle | 1. The product may be intrinsically an oil.2. Presence of residual solvent. | 1. If the product is an oil, purification by column chromatography is the best approach.2. Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. |
Experimental Protocols
General Procedure for the Synthesis of N-Sulfonylpiperazines
This protocol describes a general method for the reaction of a piperazine with a sulfonyl chloride.
Materials:
-
Piperazine derivative (1.0 eq)
-
Appropriate sulfonyl chloride (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the piperazine derivative in anhydrous DMF, add potassium carbonate at room temperature.
-
Stir the mixture for 15-30 minutes.
-
Add the sulfonyl chloride dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.[2]
Workflow Diagrams
General Synthesis Workflow
Caption: General workflow for sulfonylpiperazine synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Kilbile, J. T., Sapkal, S. B., et al. (2022). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2022). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ResearchGate. [Link]
-
Di Martino, R. M. C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate. [Link]
-
Zhang, L., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. National Center for Biotechnology Information. [Link]
-
Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. [Link]
-
Shimadzu Scientific Instruments. (2022). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine Experiments
Welcome to the technical support center for 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and solutions to common challenges encountered during the synthesis, purification, and handling of this compound. Our approach is rooted in explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, handling, and safety of this compound and its key precursor, 4-nitrobenzenesulfonyl chloride.
Q1: What are the primary hazards associated with the synthesis of this compound?
The primary hazards stem from the starting material, 4-nitrobenzenesulfonyl chloride (nosyl chloride). This reagent is classified as corrosive and can cause severe skin burns and eye damage.[1][2] It is also moisture-sensitive and can release hydrogen chloride gas upon contact with water, which is corrosive to the respiratory tract.[2] Piperazine derivatives, including the N-ethylpiperazine starting material, can be skin and respiratory sensitizers.[3] Therefore, all manipulations should be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
Q2: What are the recommended storage and handling procedures for the compound and its precursors?
Proper storage is critical to ensure the integrity of the reagents and the safety of laboratory personnel.
-
4-Nitrobenzenesulfonyl Chloride: This reagent is moisture-sensitive.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[1]
-
N-Ethylpiperazine: This is a hygroscopic and basic liquid. It should be stored in a tightly sealed container to prevent moisture absorption and reaction with atmospheric CO2.
-
This compound (Final Product): The final compound is generally stable. It should be stored in a well-sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5]
Q3: My 4-nitrobenzenesulfonyl chloride has turned yellow/brown. Is it still usable?
4-nitrobenzenesulfonyl chloride typically appears as a yellow to brown solid.[6] Color variation can be due to purity and exposure to light or air over time. While a slight color change may not significantly impact reactivity for many applications, a dark brown or tarry appearance could indicate decomposition or hydrolysis. It is best to test a small-scale reaction to verify its efficacy before committing to a large-scale synthesis. For critical applications, using a fresh or purified batch is recommended.
Section 2: Synthesis and Reaction Optimization
The standard synthesis involves a nucleophilic substitution reaction between N-ethylpiperazine and 4-nitrobenzenesulfonyl chloride. This section troubleshoots common issues in this process.
Q4: I am getting a low or no yield of my product. What are the common causes?
Low yield is a frequent issue that can be traced back to several factors. A systematic approach is key to diagnosis.[7][8]
Troubleshooting Low Yield
| Symptom | Possible Cause | Recommended Solution |
|---|---|---|
| No product formation observed by TLC/LC-MS. | Inactive 4-nitrobenzenesulfonyl chloride. The sulfonyl chloride may have hydrolyzed due to improper storage.[1] | Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. |
| Protonated nucleophile. If no base (e.g., triethylamine) is used, the HCl byproduct will protonate the starting N-ethylpiperazine, rendering it non-nucleophilic.[9] | Add at least 1.1 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine or DIPEA, to the reaction mixture. | |
| Reaction starts but stalls or remains incomplete. | Insufficient base. The reaction generates one equivalent of HCl. If less than one equivalent of base is used, the reaction will stop once the base is consumed. | Ensure at least 1.1 equivalents of base are used. For piperazine salts (e.g., hydrochloride), two equivalents of base are required. |
| Moisture in the reaction. Water will preferentially react with the sulfonyl chloride, consuming it in a non-productive pathway. | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (nitrogen or argon). | |
| Product is formed, but isolated yield is low. | Product lost during workup. The product may have some solubility in the aqueous layer, especially if the pH is acidic (protonating the piperazine nitrogen).[7] | During aqueous extraction, ensure the aqueous layer is neutral or slightly basic before separating the layers. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
| | Difficult purification. The product may co-elute with impurities during chromatography, or it may be too soluble in the recrystallization solvent, leading to losses.[10] | For chromatography, try a different solvent system (e.g., ethyl acetate/hexanes with 1% triethylamine to prevent streaking). For recrystallization, perform a systematic solvent screen using small amounts of the crude product. |
Q5: What are the optimal solvent and base conditions for this reaction?
The choice of solvent and base is critical for success.
-
Solvent: Anhydrous, non-protic solvents are preferred to avoid reaction with the sulfonyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are good at dissolving the starting materials and are inert under the reaction conditions.[1]
-
Base: A non-nucleophilic tertiary amine like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) is ideal.[9] These bases are strong enough to scavenge the HCl byproduct but will not compete with the N-ethylpiperazine in reacting with the sulfonyl chloride. Avoid using primary or secondary amines as the base, as they will also react to form sulfonamides.
Section 3: Purification and Characterization
Purifying piperazine-containing compounds can be challenging due to their polarity and basicity.[10]
Q6: My product streaks badly on silica gel during column chromatography. How can I fix this?
Streaking (or tailing) on silica gel is a classic sign of a basic compound interacting strongly with the acidic silica surface. The tertiary amine of the piperazine ring is the likely cause.
Solution: Add a small amount of a volatile base to your chromatography eluent. Typically, adding 0.5-1% triethylamine to the ethyl acetate/hexanes or DCM/methanol solvent system will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
Q7: What are the common impurities found in the crude product?
Impurities often originate from starting materials or side reactions.[10]
-
Unreacted N-ethylpiperazine: Can be removed by an acidic wash during workup (e.g., with 1M HCl), which will protonate it and move it to the aqueous layer.
-
4-Nitrobenzenesulfonic acid: Formed from the hydrolysis of 4-nitrobenzenesulfonyl chloride. This is highly polar and can typically be removed with a water or brine wash during the workup.
-
Bis-sulfonated piperazine: If piperazine (without the ethyl group) is present as an impurity in the N-ethylpiperazine starting material, it can react on both nitrogen atoms, leading to a higher molecular weight, less polar byproduct. This usually requires chromatographic separation.
Q8: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is necessary for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. You should expect to see signals corresponding to the ethyl group, the four distinct methylene groups of the piperazine ring, and the characteristic aromatic protons of the 4-nitrophenyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a strong signal for the protonated molecule [M+H]⁺ at approximately 300.35 m/z, confirming the molecular weight.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for assessing purity.[13] The strong UV absorbance of the nitrophenyl group makes this compound easy to detect. A pure sample should show a single major peak.
References
- Sigma-Aldrich. (2025).
- Enamine. (n.d.).
- Fisher Scientific. (2010).
- TCI Chemicals. (2025).
- Thermo Fisher Scientific. (2010).
- Benchchem. (n.d.). 4-Nitrobenzenesulfonyl Chloride | High-Purity Reagent.
- Echemi. (n.d.). Piperazine, 1-ethyl-4-[(4-nitrophenyl)sulfonyl].
- PrepChem.com. (n.d.). Synthesis of 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ChemUniverse. (n.d.). 1-ETHYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE [Q10147].
- National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. PMC.
- CymitQuimica. (n.d.). CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro-.
- Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- BLDpharm. (n.d.). 385403-85-0|Piperazine, 1-ethyl-4-[(4-nitrophenyl)sulfonyl].
- Fisher Scientific. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl 4-(azepan-1-yl)
- Benchchem. (2025). Troubleshooting low yields in nucleophilic substitution of triazines.
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Technical Support Center: Synthesis of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
Welcome to the technical support center for the synthesis of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this specific chemical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to help you improve your yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a standard nucleophilic substitution reaction. It involves the reaction of a secondary amine, 1-ethylpiperazine, with an arylsulfonyl chloride, 4-nitrobenzenesulfonyl chloride. A base is utilized to neutralize the hydrochloric acid byproduct generated during the reaction. While the reaction is straightforward in principle, several factors can influence its outcome, leading to reduced yields or purification challenges. This guide will address these common issues directly.
Core Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the secondary amine of 1-ethylpiperazine on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. The presence of the electron-withdrawing nitro group on the benzene ring increases the electrophilicity of the sulfonyl group, facilitating the reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of 4-nitrobenzenesulfonyl chloride: This reagent is highly sensitive to moisture and can hydrolyze to the unreactive 4-nitrobenzenesulfonic acid.[1] 2. Poor quality of reagents: Degradation of starting materials. 3. Inappropriate base: The chosen base may be too weak or sterically hindered to effectively scavenge the HCl produced.[1] 4. Low reaction temperature: Insufficient thermal energy for the reaction to proceed at a reasonable rate. | 1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). 3. Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a slight excess (1.1-1.5 equivalents). Pyridine can also be used.[2] 4. While the reaction is often started at 0°C to control the initial exotherm, it can be allowed to warm to room temperature or gently heated to drive it to completion. |
| Formation of a White Precipitate that is not the Product | 1. Formation of triethylamine hydrochloride: The salt byproduct of the base and HCl can precipitate out of some organic solvents. 2. Precipitation of unreacted starting material: Poor solubility of reagents in the chosen solvent. | 1. This is a normal observation and indicates the reaction is proceeding. This salt will be removed during the aqueous workup. 2. Choose a solvent in which both reactants are reasonably soluble. Dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points.[3][4] |
| Difficult Purification | 1. Presence of unreacted 1-ethylpiperazine: This starting material can be difficult to separate from the product due to its basic nature. 2. Presence of hydrolyzed sulfonyl chloride: 4-nitrobenzenesulfonic acid can complicate purification. | 1. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the excess 1-ethylpiperazine into the aqueous phase. 2. A wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove the acidic sulfonic acid byproduct. |
| Product is an Oil or Fails to Crystallize | 1. Residual solvent: Incomplete removal of the reaction or purification solvent. 2. Presence of impurities: Impurities can disrupt the crystal lattice formation. | 1. Ensure the product is thoroughly dried under high vacuum. 2. If column chromatography was performed, ensure fractions are clean. If the product is an oil, try triturating with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for this reaction?
A1: To ensure complete consumption of the more expensive 4-nitrobenzenesulfonyl chloride, it is common practice to use a slight excess of 1-ethylpiperazine (e.g., 1.05 to 1.1 equivalents). The base, typically triethylamine, should be used in at least a stoichiometric amount to the sulfonyl chloride, with a slight excess (1.1 to 1.5 equivalents) being preferable to ensure full neutralization of the generated HCl.[3]
Q2: How critical is the temperature control for this reaction?
A2: Temperature control is important for managing the initial exothermic reaction. It is recommended to add the 4-nitrobenzenesulfonyl chloride solution to the 1-ethylpiperazine solution at 0°C.[3] This slow, controlled addition helps to prevent the formation of side products. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion.
Q3: Which solvent is best suited for this synthesis?
A3: Aprotic solvents are generally preferred for this reaction. Dichloromethane (DCM) is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal. Other suitable solvents include tetrahydrofuran (THF) and acetonitrile.[3][4] The choice of solvent can impact reaction kinetics and the solubility of the triethylamine hydrochloride byproduct.[5]
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A good TLC mobile phase to start with would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates the reaction is complete.
Q5: What are the key safety precautions for this reaction?
A5: 4-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive.[4][6] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so controlled addition of reagents is important. 1-Ethylpiperazine is also a corrosive amine.
Experimental Protocols
Standard Synthesis Protocol for this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
1-Ethylpiperazine
-
4-Nitrobenzenesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 1-ethylpiperazine (1.05 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous dichloromethane.
-
Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the stirred piperazine solution over 15-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the sulfonyl chloride.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
If you are experiencing low yields, this decision tree can help you diagnose the potential issue.
Caption: A decision tree to troubleshoot low yield in the synthesis.
References
-
ACS Publications. (n.d.). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Available at: [Link]
-
PubMed. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available at: [Link]
-
PubMed. (2016). Optimization of N'-(arylsulfonyl)pyrazoline-1-carboxamidines by exploiting a novel interaction site in the 5-HT6 antagonistic binding pocket. Available at: [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available at: [Link]
-
PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride. Available at: [Link]
-
CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-[(p-nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine. Available at: [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]
-
Princeton University, Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
ChemUniverse. (n.d.). 1-ETHYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE [Q10147]. Available at: [Link]
-
PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Available at: [Link]
-
RSC Publishing. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available at: [Link]
-
PubMed. (2019). Study of solvent effect on the synthesis of magnetic molecularly imprinted polymers based on ultrasound probe: Application for sulfonamide detection. Available at: [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Available at: [Link]
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available at: [Link]
-
NIH. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Available at: [Link]
-
PubMed. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Available at: [Link]
-
PubChem. (n.d.). 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine. Available at: [Link]
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long-term storage conditions for 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
Welcome to the Technical Support Center for 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine (CAS No. 385403-85-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this compound in your experiments. Here, we provide in-depth answers to frequently asked questions and troubleshooting guides based on established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and properties of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator at 2-8°C , protected from light and moisture. While some suppliers may indicate room temperature storage for similar compounds[1], the presence of the piperazine and nitro-phenylsulfonyl moieties suggests that cooler temperatures will better mitigate potential degradation over time. A structurally related compound, 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine, is specifically recommended to be stored at 2-8°C[2]. Always store the container in a desiccator to minimize exposure to humidity.
Q2: How should I prepare and store stock solutions of this compound?
A2: Based on the structure of this compound, it is predicted to have good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
For a 10 mM stock solution in DMSO:
-
Equilibrate the solid compound to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. A study on the stability of various compounds in DMSO at room temperature showed that after 6 months, there was an 83% probability of observing the compound, indicating that degradation can occur over time even in solution[3]. Therefore, long-term storage at room temperature is not recommended.
Q3: What are the potential signs of degradation for this compound?
A3: Visual signs of degradation in the solid compound can include a change in color (e.g., from off-white/pale yellow to a darker yellow or brown) or a change in texture (e.g., clumping, melting). For solutions, the appearance of discoloration or precipitation can indicate degradation or poor solubility.
Q4: What are the likely degradation pathways for this compound?
-
Hydrolysis: The sulfonyl group can be susceptible to hydrolysis, leading to the cleavage of the S-N bond to form 4-nitrobenzenesulfonic acid and 1-ethylpiperazine. This is a known degradation pathway for some sulfonamide-based drugs.
-
Photodegradation: The 4-nitrophenyl group is a known chromophore and can absorb UV light. This can lead to photocatalytic degradation, potentially involving the reduction of the nitro group to a nitroso or amino group, or hydroxylation of the aromatic ring.
-
Oxidation: The piperazine ring can be susceptible to oxidation, particularly at the nitrogen atoms.
II. Troubleshooting Guide
This section provides solutions to common experimental problems that may arise from the improper storage or handling of this compound.
| Problem | Potential Cause(s) Related to Compound Integrity | Recommended Action(s) |
| Inconsistent or lower-than-expected biological activity | 1. Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or high temperatures). 2. Multiple freeze-thaw cycles of the stock solution. 3. Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation. | 1. Use a fresh, properly stored aliquot of the compound. 2. Prepare fresh stock solutions and aliquot them for single use. 3. Ensure complete dissolution of the compound when preparing stock solutions. If precipitation is observed in a thawed aliquot, gently warm and vortex to redissolve before use. |
| Unexpected side effects or off-target activity | 1. Presence of impurities from synthesis or degradation products. For example, residual 4-nitrobenzenesulfonyl chloride from synthesis can hydrolyze to 4-nitrobenzenesulfonic acid[4]. 2. The degradation products may have their own biological activities. | 1. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS). 2. If impurities are detected, purify the compound or obtain a new, high-purity batch. |
| Precipitation of the compound in aqueous experimental media | 1. Poor solubility of the compound in the aqueous buffer. 2. The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high, causing the compound to crash out. | 1. Determine the solubility of the compound in your experimental buffer. 2. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed the recommended percentage for maintaining compound solubility. |
Troubleshooting Workflow for Inconsistent Experimental Results
Caption: Troubleshooting inconsistent results.
III. Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Analysis:
-
Inject the standard solution and analyze the chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
-
IV. Visualization of Key Concepts
Decision Tree for Handling and Storage
Caption: Decision tree for proper handling and storage.
References
-
Kozik, V., et al. (2009). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 14(7), 874-877. [Link]
-
Chemistry World. How to troubleshoot experiments.[Link]
-
PacBio. Guide - Low Yield Troubleshooting.[Link]
-
Journal of Organic Chemistry & Process Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[Link]
-
ChemUniverse. 1-ETHYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE.[Link]
-
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.[Link]
-
MDPI. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.[Link]
-
NIH. DMSO Solubility Assessment for Fragment-Based Screening.[Link]
-
NIH. Studies on the effect of the solvents dimethylsulfoxide and ethyleneglycoldimethylether on the mutagenicity of four types of diisocyanates in the Salmonella/microsome test.[Link]
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Technical Support Center: Analytical Methods for Assessing the Purity of Sulfonylpiperazines
Welcome to the technical support center for the analysis of sulfonylpiperazines. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for purity assessment. As your application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your own laboratory. We will explore the primary analytical techniques, address common questions, and provide detailed troubleshooting guides to ensure the integrity and accuracy of your results.
The Analytical Imperative: Why Purity Matters
Sulfonylpiperazines are a significant class of compounds in medicinal chemistry. The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Impurities, whether they originate from the synthetic route or arise from degradation, can have unintended pharmacological or toxicological effects. Therefore, employing validated, stability-indicating analytical methods is a non-negotiable requirement in pharmaceutical development.[1][2] This guide provides the strategic and tactical knowledge to establish such methods.
Core Analytical Techniques: A Multi-Modal Approach
No single technique can tell the whole story. A comprehensive purity assessment relies on an orthogonal approach, using multiple analytical methods to build a complete profile of the drug substance.
-
High-Performance Liquid Chromatography (HPLC/UPLC): The workhorse for purity and impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[3][4]
-
Gas Chromatography (GC): Primarily used for volatile or semi-volatile impurities, such as residual solvents or certain synthetic precursors.[5][6] Derivatization is often required for non-volatile piperazine derivatives.[7]
-
Mass Spectrometry (MS): The definitive tool for identification. When coupled with a separation technique (LC-MS or GC-MS), it provides molecular weight information for unequivocal peak identification and structural elucidation of unknown impurities.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural confirmation of the main component and isolated impurities. It provides detailed information about the molecular structure and can be used for quantitative purposes (qNMR).[10][11][12][13]
General Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a sulfonylpiperazine API.
Caption: General workflow for sulfonylpiperazine purity analysis.
Frequently Asked Questions (FAQs)
Q1: Which HPLC column is best for sulfonylpiperazine analysis? A1: A C18 (octadecyl) column is the most common starting point for reversed-phase HPLC.[3] However, sulfonylpiperazines are basic compounds and can exhibit poor peak shape (tailing) on older, Type-A silica columns due to interactions with acidic silanol groups. Expert Tip: Always start with a modern, high-purity, end-capped C18 or C8 column (Type-B silica). If peak tailing persists, consider a mobile phase with a slightly acidic pH (e.g., 2.5-4.0) using a phosphate or formate buffer to ensure the analyte is consistently protonated.
Q2: My sulfonylpiperazine compound has no strong UV chromophore. How can I analyze it for purity? A2: This is a common challenge. You have several options:
-
Mass Spectrometry (LC-MS): This is the preferred method as it is highly sensitive and selective, and does not require a chromophore.[14]
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are "universal" detectors that respond to any non-volatile analyte, making them excellent alternatives to UV detection.[14]
-
Derivatization: You can react your compound with a tagging agent that imparts strong UV absorbance or fluorescence. For example, piperazine can be derivatized with 4-chloro-7-nitrobenzofuran (NBD-Cl) to create a UV-active product.[15] This adds complexity but can be very effective.
Q3: How do I choose between HPLC and GC for impurity analysis? A3: The choice is dictated by the properties of the impurities you expect.
-
Use HPLC for non-volatile and thermally labile impurities, which includes the vast majority of process-related impurities and degradation products for sulfonylpiperazines.
-
Use GC for volatile impurities, primarily residual solvents from the manufacturing process. A headspace GC-MS method is standard for this application.[6] GC can also be used for volatile starting materials or reagents.[5]
Q4: What is a "stability-indicating method," and why is it important? A4: A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its impurities, excipients, and degradation products.[1][2] Its importance is paramount: it provides assurance that any measured decrease in the API concentration is due to degradation and not an analytical artifact. To prove a method is stability-indicating, forced degradation studies are performed.[16][17]
Troubleshooting Guide: HPLC Analysis
High performance is in the name, but high pressure, noisy baselines, and shifting peaks can plague any lab. This section addresses specific HPLC issues in a problem-solution format.
Issue 1: Poor Peak Shape - Tailing Peaks
Q: My main sulfonylpiperazine peak is tailing significantly, even on a new C18 column. What are the causes and solutions?
A: Peak tailing is one of the most frequent issues and typically points to secondary chemical interactions or column issues.
Causality:
-
Silanol Interactions: The primary cause for basic compounds like sulfonylpiperazines. Residual, acidic silanol groups (-Si-OH) on the silica backbone of the column packing can strongly and non-uniformly interact with the basic nitrogen of the piperazine ring, delaying its elution and causing a tailed peak.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape.
-
Column Contamination/Age: Accumulation of strongly retained compounds at the column inlet can create active sites that cause tailing. A column void (a physical gap in the packed bed) can also be a cause.
Troubleshooting Protocol:
-
Lower the Mobile Phase pH: Add a buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid) to adjust the mobile phase pH to ~3.0. This ensures the piperazine nitrogen is fully protonated (R-NH2+), minimizing its interaction with the acidic silanols.
-
Reduce Sample Concentration: Dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were likely overloading the column.
-
Use a Competitive Base: Add a low concentration of a basic amine, like triethylamine (TEA), to the mobile phase (~0.1%). TEA acts as a sacrificial base, binding to the active silanol sites and shielding your analyte from them.
-
Test the Column: If the above steps fail, the column itself may be the issue. Flush the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, water/mobile phase). If this doesn't help, the column may have reached the end of its life.
Issue 2: Inconsistent Retention Times
Q: The retention time of my main peak is shifting between injections and from day to day. How can I stabilize it?
A: Retention time stability is the bedrock of reliable analysis. Drifting retention indicates a problem with the mobile phase, the pump, or column temperature.[18]
Causality:
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase (especially the buffer or organic/aqueous ratio) is a common culprit. Volatilization of the organic component can also change the solvent strength over time.
-
Pump Performance: Air bubbles in the pump head or faulty check valves will cause inaccurate flow rates and fluctuating pressures, leading directly to retention time shifts.[19][20]
-
Column Temperature: Retention is sensitive to temperature. Fluctuations in ambient lab temperature can cause drift if a column oven is not used.[21]
-
Insufficient Equilibration: The column needs to be fully equilibrated with the starting mobile phase conditions before each injection, especially in gradient methods.[20]
Troubleshooting Protocol:
-
Prepare Fresh Mobile Phase: Always prepare the mobile phase fresh daily and ensure it is thoroughly degassed (via sonication, vacuum, or helium sparge) to remove dissolved air.[21]
-
Prime and Purge the Pump: Purge all pump lines thoroughly with fresh mobile phase to dislodge any trapped air bubbles. If pressure fluctuations persist, sonicate the check valves in isopropanol or replace them.
-
Use a Column Oven: Set the column temperature to at least 5-10 °C above ambient (e.g., 30 or 35 °C) to negate the effect of room temperature changes.
-
Extend Equilibration Time: Ensure your method includes a post-run equilibration step that is at least 5-10 column volumes long.
Issue 3: Spurious or "Ghost" Peaks
Q: I see peaks in my blank (solvent) injection and in my sample chromatograms that shouldn't be there. Where are they coming from?
A: These "ghost peaks" are frustrating because they are not part of your sample. They usually originate from carryover or contamination.[18]
Causality:
-
Injector Carryover: The most common source. Strongly adsorbed material from a previous, more concentrated injection can slowly bleed off the injector rotor seal or needle seat and appear in subsequent runs.
-
Contaminated Mobile Phase: Impurities in the solvents or additives (e.g., from plastic containers, degraded buffers) can concentrate on the column during equilibration and elute as a peak during the gradient.
-
Sample Degradation: The analyte may be degrading in the autosampler vial over time.
Troubleshooting Decision Tree: Ghost Peaks
Caption: Troubleshooting decision tree for identifying ghost peaks.
Key Experimental Protocols
Protocol 1: HPLC-UV Purity Method for a Sulfonylpiperazine
This protocol provides a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | High-Purity, End-capped C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and peak shape for moderately polar compounds. High purity silica minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water (or 20mM KH2PO4, pH 3.0) | Acidic modifier ensures consistent protonation of the basic analyte, improving peak shape and retention stability. |
| Mobile Phase B | Acetonitrile | Common, effective organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 minutes; hold 5 min; return to 5% B and equilibrate 5 min. | A broad gradient is essential during development to elute all potential impurities, from polar to non-polar. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures retention time is stable against ambient temperature fluctuations. |
| Detection | UV Diode Array Detector (DAD) at 254 nm (or λmax) | DAD allows for peak purity assessment and detection at the analyte's maximum absorbance for best sensitivity. |
| Injection Vol. | 10 µL | A good starting volume to avoid column overload. |
| Sample Conc. | 0.5 - 1.0 mg/mL in 50:50 Water:Acetonitrile | Ensures sufficient signal for trace impurities while maintaining solubility. |
System Suitability Test (SST): Before analyzing samples, perform 5 replicate injections of a standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): > 2000
-
%RSD of Peak Area: < 1.0%
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is essential to develop a stability-indicating method by generating potential degradation products.[1][16] The goal is to achieve 5-20% degradation of the API.[17]
Procedure: Prepare solutions of the sulfonylpiperazine API (~1 mg/mL) and expose them to the following conditions. Analyze samples by HPLC at appropriate time points (e.g., 2, 8, 24 hours) against an unstressed control.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Store solid API and solution at 80 °C.
-
Photolytic: Expose solid API and solution to light in a photostability chamber (ICH Q1B guidelines).
Analysis: The HPLC method must demonstrate that it can separate all degradation peaks from the main API peak and from each other. This confirms the method's specificity.
The Role of Reference Standards
Accurate purity assessment is impossible without well-characterized reference standards.[22][23]
-
Primary Standard: A substance of the highest purity, obtained from a pharmacopeial source (e.g., USP, EP) where available.[24] It is used to determine the potency of in-house secondary standards.
-
Secondary (or In-house) Standard: A batch of the API that has been thoroughly characterized to confirm its identity and purity.[22] It is used for routine analysis. Its purity value must be traceable to a primary standard.
-
Impurity Standards: When possible, process impurities and degradation products should be synthesized or isolated.[25] These are crucial for confirming peak identities in chromatograms and for accurate quantification.
Expert Tip: A reference standard management program is critical. This includes proper storage, periodic re-qualification to confirm purity over time, and a clear chain of custody.[23]
References
- CWS ABROAD 1-[(4-Methylphenyl)sulfonyl]piperazine (MM0380.23-0025) - Reference Standards.
- A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS - PubMed.
- Singh, R., & Rehman, Z. (Year not available). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- BioPharm International. (Date not available). Forced Degradation Studies for Biopharmaceuticals.
- Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
- RJPT. (Date not available). Stability Indicating Forced Degradation Studies.
- Thermo Fisher Scientific. (Date not available). Confident Identification of Leachable Impurities from Pharmaceutical Container Closure Materials using Orbitrap-Mass-Spectrometer-Based GC-MS.
- ResearchGate. (Date not available). H-NMR spectrum of-furyl{4-[4-(4-morpholinylsulfonyl)benzyl]-1-piperazinyl}methanone (5a).
- MassBank. (2009). 1,4-Piperazinediethanesulfonic acid.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- Analytical Methods, RSC Publishing. (Date not available). Analytical Methods.
- Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
- MDPI. (Date not available). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- Shimadzu. (Date not available). Solutions for Pharmaceutical Impurities.
- Semantic Scholar. (Date not available). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
- Sigma-Aldrich. (Date not available). Pharmacopoeia Monograph Methods.
- PubMed. (Date not available). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Rhenium Group. (Date not available). Review on Common Observed HPLC Troubleshooting Problems.
- MDPI. (Date not available). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- SIELC Technologies. (Date not available). HPLC Analysis of Piperazine on Primesep 100.
- YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- Sigma-Aldrich. (Date not available). HPLC Troubleshooting Guide.
- ResearchGate. (Date not available). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2.
- Analytical Methods, RSC Publishing. (Date not available). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- UNODC. (Date not available). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- NIH. (Date not available). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- ResearchGate. (Date not available). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- USP. (Date not available). USP Reference Standards.
- ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Intertek. (Date not available). Reference Standard Materials Program.
- MRIGlobal. (Date not available). Reference Standards in the Pharmaceutical Industry.
Sources
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- 2. rjptonline.org [rjptonline.org]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine and Other Bioactive Piperazine Derivatives
This guide provides a comprehensive comparison of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine with other notable piperazine derivatives, offering insights for researchers, scientists, and drug development professionals. By examining experimental data and structure-activity relationships, we aim to elucidate the potential applications and biological activities of this specific compound in the broader context of piperazine-based drug discovery.
Introduction: The Versatility of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and its capacity for substitution at two distinct points, have led to its incorporation into a vast array of clinically approved drugs with diverse therapeutic applications. This guide will focus on the comparative analysis of this compound, a compound featuring a sulfonyl linkage and a nitroaromatic moiety, against other piperazine derivatives with established biological activities, particularly in the antimicrobial and antifungal arenas.
Physicochemical Properties: A Comparative Overview
The biological activity of a compound is intrinsically linked to its physicochemical properties. The table below provides a calculated comparison of key properties for this compound and two representative piperazine derivatives: a simple N-arylpiperazine and a well-known antifungal agent, Ketoconazole, which also contains a piperazine ring.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Calculated) | Topological Polar Surface Area (Ų) |
| This compound | C₁₂H₁₇N₃O₄S | 299.35 | 1.5 | 90.7 |
| 1-(4-Nitrophenyl)piperazine | C₁₀H₁₃N₃O₂ | 207.23 | 1.2 | 67.8 |
| Ketoconazole | C₂₆H₂₈Cl₂N₄O₄ | 531.43 | 4.3 | 93.4 |
Note: LogP and TPSA values are estimations and can vary based on the calculation method.
The presence of the ethylsulfonyl group in This compound increases its molecular weight and polarity compared to the simpler 1-(4-nitrophenyl)piperazine. This modification is expected to influence its solubility, membrane permeability, and potential interactions with biological targets. In comparison to a complex drug like Ketoconazole, the target compound is significantly smaller and less lipophilic, which may affect its pharmacokinetic profile.
Comparative Biological Activity
While specific experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its potential activities by examining structurally related compounds. The primary areas of interest for piperazine derivatives are their antimicrobial and antifungal properties.
Antifungal Activity
Many piperazine derivatives exhibit potent antifungal activity, often by targeting the fungal cell membrane's ergosterol biosynthesis pathway.[1][2] Azole antifungals, such as Ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (ERG11), a critical step in ergosterol production.[1] The disruption of this pathway leads to the accumulation of toxic sterols and ultimately, fungal cell death.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various piperazine derivatives against common fungal pathogens.
| Compound/Derivative Class | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Reference |
| Piperazine-modified Ketoconazole (Cmpd 5) | - | 0.25 | [3] |
| Alkylated Piperazine-Azole Hybrid (Cmpd 20) | 0.24 - >125 | 0.49 | [1] |
| N-Arylpiperazine Derivatives | Generally higher MICs | Generally higher MICs | [4] |
| Arylsulfonamides | Variable, some with moderate activity | Not widely reported | [5] |
Based on the structure of This compound , it is plausible that it may exhibit some level of antifungal activity. The presence of the sulfonamide moiety has been explored in antifungal drug design, though often with variable results.[5] The nitrophenyl group is an electron-withdrawing group that can influence the electronic properties of the molecule and its interaction with target enzymes.
The ergosterol biosynthesis pathway is a key target for many antifungal drugs. The diagram below illustrates the simplified pathway and the point of inhibition for azole antifungals.
Caption: Simplified ergosterol biosynthesis pathway and inhibition by azoles.
Antibacterial Activity
Sulfonylpiperazine derivatives have recently gained significant attention as a novel class of antibiotics targeting Gram-negative bacteria.[6] These compounds have been shown to inhibit LpxH, an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.
The following table presents the Inhibitory Concentration (IC₅₀) and Minimum Inhibitory Concentration (MIC) values for a representative sulfonylpiperazine LpxH inhibitor against Klebsiella pneumoniae.
| Compound | LpxH IC₅₀ (nM) | K. pneumoniae MIC (µg/mL) | Reference |
| JH-LPH-97 | 7.6 | 0.10 | [7] |
Given that This compound contains the sulfonylpiperazine core, it is a candidate for LpxH inhibition. The specific substitutions (ethyl and 4-nitrophenyl) would determine its potency and spectrum of activity. Structure-activity relationship studies on sulfonylpiperazine LpxH inhibitors have indicated that modifications to the aryl ring and the piperazine nitrogen significantly impact activity.[6]
The inhibition of LpxH disrupts the biosynthesis of Lipid A, the anchor of LPS, leading to bacterial cell death. The diagram below outlines this mechanism.
Caption: Inhibition of LpxH in the LPS biosynthesis pathway.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential. Below are standardized methodologies for assessing the antifungal and antibacterial activities of piperazine derivatives.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[8][9][10]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of fungal isolates.
Materials:
-
Test compound (e.g., this compound)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
96-well U-bottom microtiter plates.
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus).
-
Spectrophotometer.
-
Sterile saline (0.85%).
-
Incubator (35°C).
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well (containing no compound). This can be assessed visually or by reading the optical density at a specific wavelength.
Caption: Workflow for broth microdilution antifungal susceptibility testing.
LpxH Enzyme Inhibition Assay
This protocol is adapted from established methods for assessing LpxH inhibition.[6][11]
Objective: To determine the IC₅₀ of a compound against the LpxH enzyme.
Materials:
-
Purified LpxH enzyme.
-
Substrate: UDP-2,3-diacylglucosamine (UDP-DAGn).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT).
-
Malachite green reagent for phosphate detection (if using a coupled assay with a phosphatase).
-
96-well plates.
-
Plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the LpxH enzyme.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes at 37°C) to allow for binding.
-
Reaction Initiation: Add the UDP-DAGn substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding a quenching agent). If using a coupled assay, add the necessary reagents (e.g., phosphatase followed by malachite green reagent) to detect the product (inorganic phosphate).
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for an LpxH enzyme inhibition assay.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, member of the vast piperazine family. Based on the well-established structure-activity relationships of related compounds, it holds potential as both an antifungal and an antibacterial agent. The presence of the sulfonylpiperazine core strongly suggests that it should be evaluated for LpxH inhibitory activity against Gram-negative pathogens. Concurrently, the nitrophenyl moiety, a common feature in various bioactive molecules, warrants investigation of its antifungal properties, possibly through mechanisms related to ergosterol biosynthesis inhibition or other fungal-specific targets.
Future research should focus on the synthesis and in-vitro evaluation of this compound against a broad panel of clinically relevant fungal and bacterial strains. Determining its MIC and IC₅₀ values against key targets will provide the necessary data to accurately position it within the landscape of bioactive piperazine derivatives. Furthermore, elucidating its precise mechanism of action will be crucial for any future lead optimization efforts. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring that the data generated is both reliable and comparable to existing literature.
References
-
Baszczyňski, O., Černý, J., Čmoková, A., Grobárová, V., Kolařík, M., Procházková, E., Slapničková, M., Štěpánek, O., & Zíková, A. (2022). Piperazine-Modified Ketoconazole Derivatives Show Increased Activity against Fungal and Trypanosomatid Pathogens. ChemMedChem, 17(21), e202200385. [Link]
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Talele, T. T., Khedkar, S. A., & Rigby, A. C. (2010). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. ACS Medicinal Chemistry Letters, 1(5), 195–199. [Link]
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Henderson, J. C., Lee, C., & Zhou, P. (2020). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 6(6), 1396–1403. [Link]
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
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Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. Journal of the American Chemical Society Au. (2024). [Link]
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Piperazine-Modified Ketoconazole Derivatives Show Increased Activity against Fungal and Trypanosomatid Pathogens. ResearchGate. (2022). [Link]
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Piperazine-Modified Ketoconazole Derivatives Show Increased Activity against Fungal and Trypanosomatid Pathogens. Charles University, Faculty of Science. (2022). [Link]
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Jenks, J. D., & Hoenigl, M. (2018). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 31(4), e00002-18. [Link]
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Wiederhold, N. P. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7232. [Link]
-
Chaturvedi, V., Pfaller, M., & Walsh, T. (2008). Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. Semantic Scholar. [Link]
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Tani, S., Uno, J., & Arisawa, M. (2002). Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies. Antimicrobial Agents and Chemotherapy, 46(12), 3848–3853. [Link]
-
Lee, C., & Zhou, P. (2020). Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics. Proceedings of the National Academy of Sciences, 117(8), 4068–4077. [Link]
-
The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. (2021). [Link]
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Onishi, J., Meinz, M., Thompson, J., Curotto, J., Dreikorn, S., & Douglas, C. (2000). Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors. Antimicrobial Agents and Chemotherapy, 44(2), 368–377. [Link]
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Kurtz, M. B., Heath, I. B., Marrinan, J., Dreikorn, S., Onishi, J., & Douglas, C. (1994). Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening. Antimicrobial Agents and Chemotherapy, 38(7), 1480–1487. [Link]
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Carradori, S., Cirigliano, A., & Secci, D. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. International Journal of Molecular Sciences, 24(12), 9991. [Link]
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Antifungal Constituents of Piper crocatum and Their Activities as Ergosterol Biosynthesis Inhibitors Discovered via In Silico Study Using ADMET and Drug-Likeness Analysis. MDPI. (2023). [Link]
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A Comparative Guide to the Activity of Sulfonylpiperazine Analogs as LpxH Inhibitors
For researchers and drug development professionals at the forefront of combating antibiotic resistance, the quest for novel antibacterial agents is a paramount challenge. The lipid A biosynthesis pathway, essential for the integrity of the outer membrane in most Gram-negative bacteria, presents a promising frontier for new therapeutic interventions.[1] Among the enzymes in this pathway, UDP-2,3-diacylglucosamine pyrophosphatase (LpxH) has emerged as a particularly attractive target.[2] Inhibition of LpxH not only halts the production of lipopolysaccharide (LPS) but also leads to the accumulation of toxic intermediates, creating a dual mechanism of bacterial killing.[3] This guide provides an in-depth comparison of the activity of a prominent class of LpxH inhibitors: sulfonylpiperazine analogs. We will delve into their structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for assessing their efficacy.
The Rise of LpxH as a Prime Antibacterial Target
The Raetz pathway of lipid A biosynthesis is a well-conserved and essential process in Gram-negative bacteria, making its components prime targets for novel antibiotics.[4][5] While other enzymes in this pathway, such as LpxC, have been extensively studied, LpxH offers a distinct advantage.[6] Its inhibition leads to the buildup of UDP-2,3-diacylglucosamine (UDP-DAGn), a toxic intermediate that disrupts the bacterial inner membrane, adding a bactericidal effect to its bacteriostatic action.[3] The sulfonylpiperazine scaffold has been identified as a potent inhibitor of LpxH, initiating a wave of research into its analogs to optimize potency and pharmacokinetic properties.[7]
Understanding the Mechanism: The LpxH Catalytic Cycle and Inhibition
LpxH is a metalloenzyme that utilizes a di-manganese cluster for its catalytic activity.[3] It catalyzes the hydrolysis of the pyrophosphate bond in UDP-DAGn to produce 2,3-diacylglucosamine-1-phosphate (lipid X) and uridine monophosphate (UMP).[8] This step is crucial for the subsequent formation of the lipid A anchor of LPS.
Sulfonylpiperazine analogs act as competitive inhibitors of LpxH. They bind to the enzyme, preventing the substrate from accessing the active site and thereby halting the catalytic cycle. The development of more potent analogs focuses on optimizing interactions with key residues within the LpxH binding pocket.
Caption: Figure 1. Inhibition of the LpxH-catalyzed step in Lipid A biosynthesis.
Comparative Analysis of Sulfonylpiperazine Analog Activity
The potency of sulfonylpiperazine analogs as LpxH inhibitors is highly dependent on the nature and position of substituents on the aromatic rings and the piperazine core. The following table summarizes the structure-activity relationship (SAR) data for a selection of key analogs, with IC50 values determined against Klebsiella pneumoniae LpxH.
| Compound ID | R1 (Phenyl Ring) | R2 (Indoline/Aniline Ring) | IC50 (nM) for K. pneumoniae LpxH | Reference |
| AZ1 (1) | 3-CF3 | N-acetyl indoline | 360 | [9][10] |
| JH-LPH-33 (2) | 3-CF3, 5-Cl | N-acetyl indoline | 26 | [7] |
| JH-LPH-86 | 2-pyridinyl | N-acetyl indoline | 85 | [9][11] |
| JH-LPH-90 | 4-pyridinyl | N-acetyl indoline | 112 | [9][11] |
| JH-LPH-92 | 2-chloro-4-trifluoromethyl-pyridinyl | N-acetyl indoline | 4.6 | [9][11] |
| JH-LPH-106 | 2-chloro-4-trifluoromethyl-pyridinyl | N-methyl-N-phenyl-methanesulfonamide | 0.044 | [9][11] |
| JH-LPH-107 | 2-chloro-4-trifluoromethyl-pyridinyl | N-methyl-N-phenyl-methanesulfonamide (aniline) | 0.13 | [9][11] |
Key SAR Insights:
-
Substitution on the Phenyl Ring: Doubly substituting the phenyl ring with electron-withdrawing groups, such as trifluoromethyl and chloro groups (e.g., JH-LPH-33), significantly enhances potency compared to the monosubstituted analog AZ1.[7]
-
Replacement of the Phenyl Ring with a Pyridinyl Ring: The introduction of a nitrogen atom in the aromatic ring, creating a pyridinyl moiety, can dramatically increase potency, particularly when the nitrogen is at the ortho position (JH-LPH-86).[9][10][11]
-
Modifications to the "Eastern" Fragment: Altering the N-acetyl indoline portion to an N-methyl-N-phenyl-methanesulfonamide group (JH-LPH-106 and JH-LPH-107) leads to a remarkable increase in inhibitory activity, with IC50 values in the sub-nanomolar range.[9][11] This highlights the importance of this region for optimizing interactions with the enzyme.
Experimental Protocol: LpxE-Coupled Malachite Green Assay for LpxH Activity
To ensure the trustworthiness and reproducibility of the presented data, a detailed experimental protocol for assessing LpxH inhibition is provided below. This non-radioactive, colorimetric assay is a reliable method for determining the potency of sulfonylpiperazine analogs.[3][12][13]
Caption: Figure 2. Workflow for the LpxE-coupled malachite green assay.
Materials:
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO.[3][7]
-
Substrate: UDP-2,3-diacylglucosamine (UDP-DAGn)
-
Enzymes: Purified LpxH and Aquifex aeolicus LpxE
-
Inhibitors: Sulfonylpiperazine analogs dissolved in DMSO
-
Detection Reagent: Malachite green reagent
-
96-well microplates
Procedure:
-
Preparation of Reaction Mixtures:
-
Mixture 1 (Substrate Mix): Prepare the reaction buffer containing 200 µM UDP-DAGn.[3]
-
Mixture 2 (Enzyme/Inhibitor Mix): Prepare the reaction buffer containing LpxH (e.g., 20 ng/mL for K. pneumoniae LpxH) and the desired concentrations of the sulfonylpiperazine analog.[2][3] A vehicle control (DMSO) should be included.
-
-
LpxH Reaction:
-
Pre-incubate both Mixture 1 and Mixture 2 separately at 37°C for 10 minutes.[3][7]
-
To initiate the reaction, add an equal volume of Mixture 2 to Mixture 1 in a 96-well plate.
-
Incubate the reaction at 37°C. The reaction time will depend on the enzyme concentration and activity.
-
At the desired time point, quench the reaction by adding EDTA to a final concentration of 5 mM.[3][7]
-
-
Detection of Released Phosphate:
-
Add purified Aquifex aeolicus LpxE to a final concentration of 5 µg/mL to each well.[3][7] LpxE will hydrolyze the 1-phosphate from the lipid X product, releasing inorganic phosphate.
-
Quench the LpxE reaction by adding formic acid to a final concentration of 3.75 M.[3][7]
-
Add the malachite green reagent to each well.
-
Incubate at room temperature for 30 minutes to allow for color development.[3][7]
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of inorganic phosphate.
-
Determine the amount of phosphate released in each reaction.
-
Calculate the percent inhibition for each concentration of the sulfonylpiperazine analog relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy and Future Perspectives
While in vitro potency is a critical first step, the ultimate success of a novel antibiotic lies in its in vivo efficacy. Several optimized sulfonylpiperazine LpxH inhibitors have demonstrated promising activity in animal models of infection. For instance, compounds with potent in vitro activity have been shown to be effective in treating bloodstream infections caused by E. coli and K. pneumoniae in murine peritonitis models.[14] This demonstrates that the sulfonylpiperazine scaffold can be modified to possess favorable pharmacokinetic and pharmacodynamic properties, leading to in vivo efficacy.
The development of sulfonylpiperazine analogs as LpxH inhibitors represents a significant advancement in the fight against Gram-negative bacterial infections. The detailed SAR data and robust experimental protocols outlined in this guide provide a solid foundation for researchers to build upon. Future efforts will likely focus on further optimizing the scaffold to enhance potency against a broader spectrum of pathogens, improve safety profiles, and overcome potential resistance mechanisms. The continued exploration of this promising class of compounds holds the potential to deliver a much-needed new weapon in our arsenal against multidrug-resistant bacteria.
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Kwak, S. H., Cochrane, C. S., Ennis, A. F., Kim, J. H., Dome, P. A., Cho, J., ... & Hong, J. (2023). Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH. Journal of Medicinal Chemistry, 66(12), 8037-8053. [Link]
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Kwak, S. H., Cochrane, C. S., Ennis, A. F., Lim, W. Y., Webster, C. G., Cho, J., ... & Hong, J. (2020). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Bioorganic Chemistry, 102, 104055. [Link]
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Kwak, S. H., Cochrane, C. S., Ennis, A. F., Lim, W. Y., Webster, C. G., Cho, J., ... & Hong, J. (2020). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Bioorganic chemistry, 102, 104055. [Link]
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Kwak, S. H., Cochrane, C. S., Ennis, A. F., Lim, W. Y., Webster, C. G., Cho, J., ... & Hong, J. (2020). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Bioorganic chemistry, 102, 104055. [Link]
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Ennis, A. F., Cochrane, C. S., Dome, P. A., Kwak, S. H., Lim, W. Y., Cho, J., ... & Hong, J. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au. [Link]
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Ennis, A. F., Cochrane, C. S., Dome, P. A., Kwak, S. H., Lim, W. Y., Cho, J., ... & Hong, J. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. ResearchGate. [Link]
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Charting the Unexplored: A Comprehensive Guide to Validating the Biological Activity of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
To the researchers, scientists, and drug development professionals dedicated to pioneering new therapeutic avenues, this guide addresses a molecule of emerging interest: 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine. While the landscape of published literature offers tantalizing clues from structurally related compounds, direct experimental validation of this specific entity remains conspicuously absent. This document, therefore, serves not as a retrospective comparison, but as a prospective roadmap—a detailed, experience-driven framework for systematically characterizing its biological activity.
We will navigate the logical progression from initial broad-spectrum screening to targeted mechanistic studies, providing the rationale behind each experimental choice. This guide is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and readily interpretable.
Section 1: Compound Profile and Rationale for Investigation
This compound presents a compelling scaffold for biological investigation. The piperazine core is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties. The 4-nitrophenyl)sulfonyl group, an electron-withdrawing moiety, can significantly influence the molecule's interaction with biological targets. The ethyl group at the N1 position of the piperazine ring adds a specific lipophilic character that can modulate cell permeability and target engagement.
Our review of analogous structures suggests potential activities in several key areas. Phenylsulfonylpiperazine derivatives have demonstrated cytotoxic effects against cancer cell lines, while nitrophenylpiperazine compounds have been explored as tyrosinase inhibitors.[1] These findings provide a logical starting point for our investigation.
Section 2: A Tiered Approach to Biological Activity Validation
A systematic and resource-efficient approach to validating the biological activity of a novel compound involves a tiered screening cascade. This strategy begins with broad, high-throughput assays to identify potential areas of activity, followed by more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity.
Caption: Tiered screening cascade for this compound.
Section 3: Experimental Protocols and Data Interpretation
This section provides detailed, step-by-step methodologies for the key experiments outlined in the screening cascade. For each protocol, we include the scientific rationale and guidance on data interpretation.
Tier 1: Primary Screening
3.1.1. Broad Cytotoxicity Screening
-
Rationale: To quickly assess the compound's potential as an anti-cancer agent, a broad cytotoxicity screen against a panel of human cancer cell lines from different tissue origins is the logical first step. This provides a "first-pass" indication of activity and potential tumor-type selectivity.
-
Protocol:
-
Cell Lines: Utilize a diverse panel, such as the NCI-60 panel or a custom panel including representatives of major cancer types (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon, and a non-cancerous cell line like HEK293 for initial toxicity assessment).
-
Plating: Seed cells in 96-well plates at a predetermined density to ensure exponential growth during the assay.
-
Treatment: Add this compound at a single, high concentration (e.g., 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate for 48-72 hours.
-
Viability Assay: Use a robust viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) which measures ATP levels, an indicator of metabolically active cells.
-
Data Analysis: Express results as a percentage of the vehicle control. A significant reduction in viability (e.g., >50%) in one or more cell lines warrants progression to Tier 2.
-
Tier 2: Dose-Response Cytotoxicity and Comparator Analysis
-
Rationale: For cell lines that showed sensitivity in the primary screen, a dose-response study is essential to determine the potency of the compound, quantified by the half-maximal inhibitory concentration (IC50). This is where a direct comparison with relevant alternatives becomes critical.
-
Comparator Selection:
-
Structural Analog: Include a commercially available, structurally similar compound lacking the ethyl group, such as 1-(4-nitrophenyl)sulfonylpiperazine, to assess the contribution of the ethyl moiety to the observed activity.
-
Mechanism-Based Positive Control: If a specific cancer type is particularly sensitive, include a standard-of-care chemotherapeutic for that cancer type (e.g., Paclitaxel for breast cancer).
-
-
Protocol:
-
Plating and Treatment: As in the primary screen, but treat with a serial dilution of this compound and the selected comparators (e.g., 100 µM down to 1 nM).
-
Incubation and Viability Assay: As in the primary screen.
-
Data Analysis: Plot the percentage of viable cells against the log of the compound concentration. Fit a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Table 1: Hypothetical Dose-Response Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | To be determined |
| 1-(4-Nitrophenyl)sulfonylpiperazine | MCF-7 | To be determined |
| Doxorubicin | MCF-7 | Reference value |
| This compound | A549 | To be determined |
| 1-(4-Nitrophenyl)sulfonylpiperazine | A549 | To be determined |
| Cisplatin | A549 | Reference value |
Tier 3: Mechanistic Insights - Apoptosis vs. Necrosis Assay
-
Rationale: Once cytotoxicity is confirmed, it is crucial to understand the mode of cell death induced by the compound. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) provides valuable mechanistic information.
-
Protocol:
-
Treatment: Treat the most sensitive cell line with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Staining: Use a dual-staining method with Annexin V (an early marker of apoptosis) and Propidium Iodide (a marker of late apoptosis and necrosis).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Data Interpretation: An increase in the Annexin V positive population indicates an apoptotic mechanism.
-
Sources
A Guide to Assessing the Cross-Reactivity of Novel Bioactive Compounds: A Case Study Approach
In the intricate world of drug discovery and development, the journey of a promising molecule from a mere concept to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a compound for its intended biological target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a diminished therapeutic window. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical entity, using the compound 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine as a hypothetical lead candidate. While the specific biological activity of this compound is not extensively characterized in public literature, its chemical structure, featuring a sulfonylpiperazine core, is common in many biologically active molecules. This makes it an excellent scaffold for illustrating the principles of selectivity profiling.
This guide is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
The Imperative of Selectivity Profiling
The "one drug, one target" paradigm has long been a guiding principle in drug development. While the concept of polypharmacology (where a drug intentionally interacts with multiple targets) is gaining traction for certain complex diseases, the initial goal for most projects is to develop a highly selective compound. High selectivity minimizes the risk of off-target effects, which can range from mild side effects to severe toxicity. Therefore, a thorough understanding of a compound's cross-reactivity is not just a regulatory requirement but a fundamental aspect of building a robust safety and efficacy profile.
For our case study, let us assume that through a high-throughput screening campaign, This compound has been identified as a potent inhibitor of a hypothetical kinase, "Kinase X," which is implicated in a particular cancer signaling pathway. Our task is to now build a comprehensive selectivity profile to understand its interactions with other proteins in the human proteome.
Designing a Selectivity Profiling Cascade
A well-designed selectivity profiling cascade is a multi-tiered approach that starts with broad, high-throughput screens and progresses to more focused, in-depth assays. The design of this cascade is guided by the chemical structure of the compound and its primary target.
Tier 1: Broad Panel Screening
Given that our hypothetical lead, this compound, is a kinase inhibitor, the initial and most logical step is to screen it against a large panel of human kinases. Several contract research organizations (CROs) offer comprehensive kinase profiling services, often covering over 400 kinases.
-
Rationale: The human kinome is a large and diverse family of enzymes with highly conserved ATP-binding pockets. Structural similarities in this pocket across different kinases can lead to cross-reactivity. A broad kinase panel provides a comprehensive overview of the compound's selectivity within this target class.
Simultaneously, considering the piperazine moiety, which is a common feature in many GPCR ligands and ion channel modulators, it is prudent to also screen against a panel of these targets.
-
Rationale: The piperazine ring can often interact with aminergic GPCRs (e.g., serotonin, dopamine, adrenergic receptors) and certain ion channels. Early-stage screening against a "safety panel" of targets known to be associated with adverse drug reactions is a standard industry practice.
The following diagram illustrates the initial decision-making process for our selectivity profiling cascade.
Caption: Initial decision-making workflow for selectivity profiling.
Tier 2: Dose-Response and Orthogonal Assays
Any "hits" identified in the broad panel screening (typically defined as >50% inhibition at a single high concentration, e.g., 10 µM) should be followed up with dose-response studies to determine their potency (IC50 or Ki).
-
Rationale: A single-point concentration screen can be misleading due to experimental artifacts. A full dose-response curve provides a more accurate measure of a compound's potency at an off-target, allowing for a quantitative comparison with its on-target potency. This is crucial for calculating a selectivity window.
It is also essential to employ an orthogonal assay to confirm the initial findings. An orthogonal assay uses a different technology or principle to measure the same endpoint.
-
Rationale: This helps to rule out compound interference with the primary assay format (e.g., fluorescence, luminescence). For example, if the primary kinase screen used a fluorescence-based assay, a label-free method like surface plasmon resonance (SPR) could be used as an orthogonal validation.
Experimental Methodologies
Here, we provide detailed protocols for key assays that are central to a cross-reactivity assessment.
Experimental Protocol 1: In Vitro Kinase Profiling using Kinase-Glo® Luminescent Assay
This assay quantitatively measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and inhibition of this decrease signifies compound activity.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Recombinant kinases of interest
-
Substrate for each kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP at the Km for each kinase
-
Test compound (this compound) serially diluted in DMSO
-
White, opaque 384-well plates
Procedure:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
Prepare serial dilutions of the test compound in DMSO, and then dilute into kinase buffer to create a 4X compound solution.
-
In a 384-well plate, add 5 µL of the 4X compound solution to the appropriate wells. For control wells, add 5 µL of buffer with DMSO.
-
Add 5 µL of the 2X kinase/substrate solution to all wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Add 20 µL of Kinase-Glo® reagent to all wells.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation:
-
Include a known inhibitor for each kinase as a positive control.
-
Run "no enzyme" and "no substrate" controls to determine background signal.
-
The Z'-factor for the assay should be ≥ 0.5 for robust data.
Experimental Protocol 2: Radioligand Binding Assay for GPCRs
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand (e.g., [3H]-serotonin for a serotonin receptor)
-
Binding buffer (specific to each receptor)
-
Non-labeled competing ligand for determining non-specific binding
-
Test compound serially diluted in DMSO
-
Glass fiber filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, binding buffer (for total binding), or a saturating concentration of a non-labeled competing ligand (for non-specific binding).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Dry the filter mats.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity on a microplate scintillation counter.
-
Calculate the percent displacement for each compound concentration and determine the Ki value using the Cheng-Prusoff equation.
Self-Validation:
-
The specific binding should be at least 80% of the total binding.
-
Include a known ligand for the receptor as a positive control.
Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that a compound binding to its target protein stabilizes the protein, leading to a higher melting temperature (Tm).
Materials:
-
Cells expressing the target protein(s)
-
PBS and protease inhibitors
-
Test compound
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)
-
Equipment for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)
Procedure:
-
Treat intact cells with the test compound or vehicle (DMSO).
-
Heat the cell suspensions at a range of temperatures in a thermal cycler.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature using an appropriate method (e.g., Western blot).
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
Self-Validation:
-
A clear, dose-dependent thermal shift should be observed.
-
A structurally related but inactive compound should not produce a significant thermal shift.
The following diagram illustrates the workflow for a CETSA® experiment.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
Data Presentation and Interpretation
The data generated from these assays should be compiled into a clear and concise table to facilitate comparison.
Table 1: Selectivity Profile of this compound
| Target | Assay Type | IC50 / Ki (nM) | Selectivity (fold vs. Kinase X) |
| Kinase X (Primary Target) | Kinase-Glo® | 10 | - |
| Kinase Y | Kinase-Glo® | 1,200 | 120 |
| Kinase Z | Kinase-Glo® | >10,000 | >1,000 |
| 5-HT2A Receptor | Radioligand Binding | 5,000 | 500 |
| Dopamine D2 Receptor | Radioligand Binding | >10,000 | >1,000 |
| hERG Channel | Patch Clamp | >10,000 | >1,000 |
This is hypothetical data for illustrative purposes.
A selectivity of >100-fold against other targets is generally considered a good starting point for a lead compound, although the required selectivity window depends on the therapeutic indication and the potential toxicity of the off-target interaction.
Conclusion
A thorough and early assessment of a compound's cross-reactivity is paramount for the successful development of a safe and effective drug. By employing a tiered approach that combines broad panel screening with focused dose-response and orthogonal assays, researchers can build a comprehensive selectivity profile. Cellular assays like CETSA® are invaluable for confirming target engagement in a more physiologically relevant context. The hypothetical case of this compound illustrates a logical and scientifically rigorous workflow for characterizing the selectivity of a novel chemical entity. This systematic approach not only de-risks a drug discovery program but also provides a solid foundation for subsequent preclinical and clinical development.
References
-
Radioligand Binding Assays: Mahan, L. C., & McVittie, L. D. (1996). Receptor Binding Techniques. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. [Link]
-
Cellular Thermal Shift Assay (CETSA®): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Importance of Selectivity Profiling: G. D. A. (2012). Why medicinal chemists should not be discouraged by attrition. Journal of Medicinal Chemistry, 55(23), 10255-10270. [Link]
A Comparative Analysis of Ethyl vs. Methyl Sulfonylpiperazine Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the sulfonylpiperazine scaffold has emerged as a privileged structure, integral to the development of a diverse array of therapeutic agents. Its unique physicochemical properties and synthetic tractability have made it a cornerstone in the design of molecules targeting a wide range of biological entities, from enzymes to receptors. Within this chemical class, subtle structural modifications can elicit profound changes in biological activity, pharmacokinetics, and overall drug-like properties. This guide provides an in-depth comparative study of two closely related subclasses: ethyl and methyl sulfonylpiperazine derivatives. By examining their synthesis, physicochemical characteristics, and biological performance, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced yet critical differences imparted by the choice of an ethyl versus a methyl group on the sulfonylpiperazine core.
The Rationale for Comparison: More Than Just a Methylene Group
The decision to incorporate either an ethyl or a methyl sulfonylpiperazine moiety is a critical juncture in the lead optimization phase of drug discovery. While the difference appears to be a mere methylene unit, this seemingly minor alteration can significantly impact a molecule's profile. The "methyl-to-ethyl switch" is a common tactic employed by medicinal chemists to fine-tune properties such as:
-
Lipophilicity: The addition of a carbon atom generally increases lipophilicity, which can influence cell permeability, plasma protein binding, and metabolic stability.
-
Steric Interactions: The larger size of the ethyl group can lead to different binding conformations within a target protein, potentially enhancing potency or selectivity.
-
Metabolic Stability: The ethyl group introduces a new potential site for metabolism (e.g., hydroxylation), which can alter the pharmacokinetic profile of the compound.
-
Solubility: Changes in lipophilicity and crystal packing due to the different alkyl groups can affect aqueous solubility, a critical parameter for oral bioavailability.
This guide will explore these aspects with supporting experimental data, providing a framework for rational design choices.
Synthesis of N-Alkyl Sulfonylpiperazine Derivatives: A General Approach
The synthesis of both ethyl and methyl sulfonylpiperazine derivatives typically follows a convergent and modular route, allowing for the facile introduction of diversity at various points of the molecular scaffold. A common and reliable method involves the sulfonylation of a suitably substituted piperazine with the corresponding alkylsulfonyl chloride.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for N-alkyl sulfonylpiperazine derivatives.
Detailed Protocol for N-Ethanesulfonyl-4-(substituted)piperazine
-
Dissolution: Dissolve the desired substituted piperazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution and stir at room temperature.
-
Sulfonyl Chloride Addition: Slowly add a solution of ethanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-ethanesulfonylpiperazine derivative.
Note: The same protocol can be applied for the synthesis of N-methanesulfonylpiperazine derivatives by substituting ethanesulfonyl chloride with methanesulfonyl chloride.
Comparative Biological Activity: A Case Study in GlyT-1 Inhibition
To illustrate the impact of the methyl-to-ethyl substitution, we will examine data from a study on a series of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine transporter-1 (GlyT-1).[1][2] GlyT-1 is a key regulator of glycine levels in the synaptic cleft and is a validated target for the treatment of schizophrenia and other CNS disorders.
| Compound ID | R Group | GlyT-1 IC50 (nM) |
| 1 | Methyl | 150 |
| 2 | Ethyl | 85 |
| 3 | n-Propyl | 50 |
Data synthesized from Cioffi, C. L., et al. (2016). J. Med. Chem., 59(18), 8473-8494.[1]
As the data indicates, extending the alkyl chain from methyl to ethyl resulted in a nearly two-fold increase in potency. Further extension to a propyl group continued this trend, suggesting that the S1 pocket of the GlyT-1 binding site can accommodate and favorably interact with larger alkyl substituents. This highlights a clear structure-activity relationship (SAR) where increased lipophilicity and/or enhanced van der Waals interactions in this region contribute to improved inhibitory activity.
Signaling Pathway of GlyT-1 Inhibition
Sources
A Comparative Guide to the Biological Efficacy of (4-Nitrophenyl)sulfonylpiperazine Derivatives in a Murine Model of Radiation-Induced Cognitive Decline
Disclaimer: This guide addresses the biological efficacy of compounds structurally related to 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine (ENSP). As of the date of publication, there is no publicly available research on the biological activity of ENSP itself. This document focuses on the well-characterized analogue, 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP) , and compares its neuroprotective and cognitive-preserving effects with the established neuroprotective agent, Minocycline , in the context of radiation-induced brain injury. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Radiation-Induced Neurocognitive Decline
Cranial radiotherapy is a cornerstone in the treatment of primary and metastatic brain tumors. However, a significant number of survivors experience a progressive decline in cognitive function, including memory loss and learning difficulties, which can manifest months to years after treatment.[1][2][3] This long-term side effect is particularly devastating for pediatric and young adult patients.[4] The underlying pathology is multifactorial, involving the depletion of neural stem/progenitor cells, chronic neuroinflammation mediated by activated microglia, and demyelination.[1][2][3] The development of effective radioprotective agents that can mitigate this neuronal damage without compromising the anti-tumor efficacy of radiation is a critical unmet need in neuro-oncology.
The piperazine scaffold is a versatile structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including neuroprotection.[5] This guide provides an in-depth comparison of a promising piperazine derivative, 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP), with the well-known tetracycline antibiotic, Minocycline, which has demonstrated significant neuroprotective properties.
Mechanism of Action: Targeting Neuroinflammation and Preserving Neurogenesis
The therapeutic strategy for mitigating radiation-induced cognitive decline centers on two key pathological processes: the inflammatory response of microglia and the depletion of the neural stem cell pool.
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP): A Dual-Action Neuroprotectant
NSPP has emerged as a potent mitigator of radiation-induced brain injury. Its mechanism of action appears to be twofold, addressing both the inflammatory and regenerative aspects of the damage.[1][2][3]
-
Inhibition of Microglial Activation and Neuroinflammation: Following cranial irradiation, microglia, the resident immune cells of the brain, become activated. This activation leads to the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which contribute to a chronic inflammatory state that is toxic to neurons and inhibits neurogenesis.[1][2] NSPP has been shown to inhibit this radiation-induced microglial activation and significantly reduce the expression of IL-6.[1][2][3]
-
Preservation of Neural Stem/Progenitor Cells: The hippocampus, a brain region crucial for learning and memory, is one of the few areas where neurogenesis persists in adults. Radiation therapy severely depletes the population of neural stem/progenitor cells in this region, impairing the brain's ability to repair and form new memories. NSPP treatment has been demonstrated to preserve this vital cell population after brain irradiation.[1][2][3]
Caption: NSPP's dual mechanism in mitigating radiation-induced cognitive decline.
Minocycline: A Benchmark Microglia Inhibitor
Minocycline, a semi-synthetic tetracycline, is well-documented for its neuroprotective effects, which are largely attributed to its anti-inflammatory properties. It readily crosses the blood-brain barrier and has been shown to inhibit microglial activation in various models of neurological disease, including radiation-induced brain injury.[6][7] By suppressing microglia, Minocycline reduces the production of neurotoxic inflammatory mediators, thereby protecting neurons from apoptosis.[6][8]
Caption: Minocycline's primary mechanism via inhibition of microglial activation.
Comparative Efficacy in a Murine Model of Radiation-Induced Cognitive Decline
The efficacy of NSPP and Minocycline has been evaluated in rodent models of whole-brain irradiation. The primary endpoints in these studies include assessments of cognitive function, typically using the Novel Object Recognition test, and histological and molecular analyses of the brain tissue.
| Compound | Dose and Administration | Cognitive Function Outcome (Novel Object Recognition) | Effect on Microglia | Effect on Neurogenesis | Reference |
| NSPP | 30 mg/kg, i.p., 24h post-irradiation | Completely prevented radiation-induced decline in memory function. | Significantly inhibited radiation-induced microglia activation. | Significantly increased the number of neural stem/progenitor cells. | [1][2][3] |
| Minocycline | 50 mg/kg, oral gavage, before and after irradiation | Significantly improved memory retention in irradiated rats. | Significantly inhibited microglial activation. | Did not rescue neurogenesis deficit 2 months post-irradiation, but decreased apoptosis in newborn neurons. | [6] |
Note: This table summarizes findings from different studies and direct head-to-head comparison data is not available.
Experimental Protocols
Murine Model of Whole-Brain Irradiation and Drug Administration
This workflow outlines the general procedure for inducing cognitive decline in mice via radiation and the subsequent administration of test compounds.
Sources
- 1. 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine treatment after brain irradiation preserves cognitive function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine treatment after brain irradiation preserves cognitive function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Minocycline ameliorates cognitive impairment induced by whole-brain irradiation: an animal study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibitory effect of minocycline on radiation-induced neuronal apoptosis via AMPKα1 signaling-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Nitrophenylpiperazine Inhibitors
For researchers, medicinal chemists, and drug development professionals, the piperazine scaffold is a cornerstone of modern therapeutics, recognized for its "privileged" status in appearing across a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its basicity and conformational flexibility, make it a versatile building block for optimizing pharmacokinetic and pharmacodynamic profiles.[2] This guide provides an in-depth, comparative analysis of a specific, yet significant, subclass: nitrophenylpiperazine (NPPI) inhibitors .
The introduction of a nitro group onto the phenyl ring of the arylpiperazine core imparts distinct electronic and steric characteristics that can profoundly influence target affinity, selectivity, and overall biological activity. Here, we will dissect the structure-activity relationships (SAR) of NPPIs across different biological targets, supported by experimental data and detailed protocols. This guide is designed to not only present what is known but also to explain the causality behind experimental observations, empowering researchers to make informed decisions in their own drug discovery endeavors.
Part 1: Nitrophenylpiperazine Derivatives as Tyrosinase Inhibitors
Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanin biosynthesis by catalyzing the rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3] Aberrant melanin production can lead to hyperpigmentation disorders, making tyrosinase a key target for dermatological and cosmetic applications.[3] The NPPI scaffold has recently emerged as a promising framework for the development of novel tyrosinase inhibitors.
Causality of Interaction and Core SAR Insights
The inhibitory activity of NPPI derivatives against tyrosinase is governed by a combination of factors, including the nature of the substituent at the N-1 position of the piperazine ring and the electronic properties of the nitrophenyl moiety. The piperazine ring itself provides a balance of rigidity and flexibility, allowing for optimal orientation of the key interacting moieties within the enzyme's active site.[4] The nitrophenyl group, with its strong electron-withdrawing nature, is thought to contribute to the overall binding affinity.[4]
A systematic study of a series of 4-nitrophenylpiperazine derivatives (compounds 4a-4m ) has provided critical insights into their SAR.[4] The core structure consists of the 4-nitrophenylpiperazine scaffold connected via a linker to various terminal moieties. The general structure is depicted below:
Caption: General workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in an appropriate assay buffer. Determine the protein concentration.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing various ions (e.g., MgCl2) as required for optimal binding.
-
Radioligand: Prepare a working solution of the radioligand at a concentration near its Kd value.
-
Test Compounds: Prepare serial dilutions of the NPPI inhibitors.
-
Non-specific Binding (NSB) Control: Prepare a high concentration of a known, non-labeled ligand for the target receptor (e.g., unlabeled Spiperone).
-
-
Assay Incubation:
-
In a series of tubes or a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), the radioligand solution, and either the test compound, buffer (for total binding), or the NSB control.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand.
-
Quickly wash the filters with several volumes of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of the NSB control) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is based on a common method for screening MAO inhibitors.
[3][5]Principle: MAO enzymes catalyze the oxidative deamination of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (like Amplex® Red) to generate a highly fluorescent product (resorufin), which can be measured. A decrease in the rate of fluorescence generation indicates MAO inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Enzyme Solutions: Prepare working solutions of recombinant human MAO-A and MAO-B in assay buffer.
-
Substrate Solution: Prepare a working solution of a suitable substrate like p-tyramine.
-
Detection Mix: Prepare a working solution containing the fluorogenic probe (e.g., Amplex® Red) and HRP in assay buffer. Protect from light.
-
Test Compounds: Prepare serial dilutions of NPPI inhibitors and positive controls (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B) in a suitable solvent like DMSO.
-
-
Assay Plate Setup (Black 96-well plate):
-
Add the test compound dilutions or controls to the wells.
-
Add the MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately add the detection mix to all wells.
-
Place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) over time (kinetic mode).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence vs. time plot) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The nitrophenylpiperazine scaffold represents a versatile and tunable platform for the development of potent and selective enzyme and receptor inhibitors. As demonstrated with tyrosinase, the introduction of a nitrophenyl group, combined with systematic modifications at the N-1 position of the piperazine ring, allows for significant modulation of inhibitory activity. The clear structure-activity relationships identified, particularly the enhanced potency with heteroaromatic substituents, provide a rational basis for future lead optimization.
While the exploration of NPPIs as specific inhibitors for neurological targets like serotonin receptors, dopamine receptors, and monoamine oxidase is still in its nascent stages, the foundational knowledge of arylpiperazine SAR provides a strong starting point. The distinct electronic properties conferred by the nitro group offer a compelling opportunity to design novel ligands with improved affinity and subtype selectivity. The experimental protocols detailed in this guide provide the necessary tools for researchers to rigorously evaluate such compounds and contribute to the expanding landscape of NPPI-based therapeutics. By integrating rational design, chemical synthesis, and robust biological evaluation, the full potential of the nitrophenylpiperazine scaffold can be unlocked.
References
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Cichero, E., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(18), 4263. [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
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Farhadi, S., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67. [Link]
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ResearchGate. (2024). (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate. [Link]
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ResearchGate. (2020). (PDF) Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ResearchGate. [Link]
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Farhadi, S., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed. [Link]
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Du, Y., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Multitarget Agonists for the Treatment of Parkinson's Disease. Pharmaceutical Fronts, 4(1), e20-e35. [Link]
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Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-1-adamantanamine and Its Memantine Analogue. Molecules, 27(6), 1805. [Link]
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Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
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ResearchGate. (2024). (4‐Hydroxyphenyl)piperazine‐based tyrosinase inhibitor a[6]nd designed compounds. ResearchGate. [Link]
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Staroń, J., et al. (2021). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1225, 129119. [Link]
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Kumar, R. R., et al. (2020). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemistrySelect, 5(2), 569-591. [Link]
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ResearchGate. (2022). (PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate. [Link]
-
De Luca, L., et al. (2021). Design and discovery of tyrosinase inhibitors based on a coumarin scaffold. RSC Advances, 11(33), 20436-20443. [Link]
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Sonesson, C., et al. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry, 38(16), 3121-3131. [Link]
-
Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273-1277. [Link]
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Luedtke, R. R., et al. (2019). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience, 10(6), 2895-2913. [Link]
-
Ananthan, S., et al. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(21), 8836-8853. [Link]
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Szymański, P., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1391. [Link]
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A Senior Application Scientist's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Data for Sulfonylpiperazine Compounds
Introduction
The sulfonylpiperazine scaffold is a cornerstone in modern medicinal chemistry. Characterized by a piperazine ring linked to a sulfonyl group, this "privileged structure" is remarkably versatile, found in compounds targeting a wide array of diseases, from cancer and malaria to diabetes and glaucoma.[1][2][3] The sulfonyl group's ability to form critical hydrogen bonds with biological targets, combined with the piperazine moiety's favorable influence on pharmacokinetic properties, makes this class of molecules a fertile ground for drug discovery.[3][4]
However, the journey from a promising "hit" in a petri dish to a successful therapeutic in a living system is fraught with challenges. The central hurdle is understanding and predicting how data from simplified in vitro systems will translate to the complex, dynamic environment of an in vivo model. This guide provides a structured framework for researchers, scientists, and drug development professionals to navigate this process. We will dissect the logical progression from initial screening to whole-organism validation, focusing on the causality behind experimental choices and the art of building a meaningful correlation between the in vitro and in vivo worlds.
Part 1: The Foundation - Initial In Vitro Characterization
The Causality Behind the Screen: The initial phase of drug discovery is a numbers game. We must efficiently sift through numerous candidates to identify those with the desired biological activity at an acceptable therapeutic window. High-throughput in vitro assays provide a cost-effective and rapid means to establish foundational potency and selectivity, forming the basis for all subsequent, more resource-intensive investigations.
Key Assays for Foundational Data
-
Target Engagement & Potency: This is the first critical question: does the compound interact with its intended molecular target?
-
Enzyme Inhibition Assays: For sulfonylpiperazines targeting enzymes like Dipeptidyl Peptidase-IV (DPP-IV) or Carbonic Anhydrase (CA), these assays are paramount.[2][5] The core principle involves quantifying the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. The resulting data point, the IC50 (Half-maximal Inhibitory Concentration) , measures the compound's potency.
-
Receptor Binding Assays: When the target is a receptor (e.g., serotonin or dopamine receptors), competitive binding assays using a radiolabeled ligand are the standard.[1] These experiments determine the compound's binding affinity, expressed as the Ki (Inhibition Constant) .
-
-
Cellular Activity & Cytotoxicity: Demonstrating target engagement is not enough; the compound must exert a functional effect in a cellular context.
-
Cell Viability Assays (e.g., MTT, WST-1): These assays are workhorses for oncology and antimicrobial research.[6][7] They measure the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. By exposing cancer cell lines (e.g., MCF7, Kelly) and non-malignant control cells (e.g., MCF-10A, HEK293) to the compound, we can determine its cytotoxic potency (IC50).[6][7]
-
Selectivity Index (SI): This crucial calculation provides an early glimpse into a compound's therapeutic window. It is the ratio of the IC50 in non-malignant cells to the IC50 in target (e.g., cancer) cells. A higher SI is desirable, indicating the compound is more toxic to the target cells than to healthy cells.[6][7]
-
Data Presentation: Foundational Screening of Sulfonylpiperazine Analogs
| Compound ID | Target | IC50 (nM) vs Target Enzyme | IC50 (µM) vs MCF7 (Cancer Cell Line)[6] | IC50 (µM) vs MCF-10A (Non-malignant Cell Line)[6] | Selectivity Index (SI) |
| SP-001 | DPP-IV | 15.2 | 4.5 | >160 | >35.6 |
| SP-002 | DPP-IV | 120.5 | 20.0 | >160 | >8.0 |
| SP-003 | CA-II | 8.9 | 7.8 | 95.4 | 12.2 |
| SP-004 | CA-II | 98.3 | 55.1 | 110.2 | 2.0 |
Data are hypothetical but representative of typical screening results.
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of sulfonylpiperazine compounds on an adherent cancer cell line like MCF7.
-
Cell Seeding: Plate 5,000 MCF7 cells per well in a 96-well microplate. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of the sulfonylpiperazine compounds in the appropriate cell culture medium. Concentrations should bracket the expected IC50, typically ranging from 1.25 µM to 160 µM.[6] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well. Incubate for another 4 hours. The rationale is that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the normalized viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Part 2: From "What" to "How" - Mechanistic & Pre-PK In Vitro Assays
The Causality Behind the Investigation: Once a potent and selective compound is identified, we must shift our focus from what it does to how it works and how it is likely to behave in an organism. These next-level in vitro assays are designed to elucidate the mechanism of action (MoA) and predict the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which are primary determinants of in vivo success.
Key Mechanistic & ADME Assays
-
Mechanism of Action (MoA) Elucidation:
-
Gene Expression Analysis (qPCR): If a compound induces a specific cellular phenotype (e.g., reduced migration), qPCR can reveal the underlying molecular changes. For example, a sulfonylpiperazine derivative was shown to upregulate E-Cadherin (CDH1) transcripts, explaining its anti-migratory effects in breast cancer cells.[8]
-
Protein-Level Assays: Techniques like Western Blotting can confirm if changes in gene expression translate to changes in protein levels. Functional assays, such as the in vitro cosedimentation experiment used to show that a sulfonylpiperazine antimalarial directly interferes with actin polymerization, provide direct mechanistic proof.[9]
-
-
ADME & Pharmacokinetic Prediction:
-
Permeability (Caco-2 Assay): The Caco-2 cell monolayer is the industry standard for predicting intestinal absorption of orally administered drugs.[10] These cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. By measuring the rate at which a compound crosses this barrier, we can calculate its apparent permeability coefficient (Papp).[10] Calculating the efflux ratio (Papp(B-A) / Papp(A-B)) reveals if the compound is a substrate of efflux pumps like P-glycoprotein (P-gp), a common cause of low bioavailability.[10]
-
Metabolic Stability (Microsomal Assay): This assay predicts how quickly a compound will be metabolized by the liver. The compound is incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound is measured over time to determine its metabolic half-life (t½) and intrinsic clearance (CLint).
-
Drug-Drug Interaction Potential (P-gp Inhibition): Some sulfonylpiperazine derivatives may inhibit drug transporters like P-gp.[11] This can be a therapeutic strategy to enhance the bioavailability of co-administered drugs (like paclitaxel), but it also signals a potential for drug-drug interactions.[11][12]
-
Visualization: The Drug Discovery Workflow
Caption: A typical workflow from initial screening to lead candidate selection.
Experimental Protocol: Caco-2 Permeability Assay
This protocol determines the rate of transport across a Caco-2 cell monolayer to predict intestinal absorption.[10]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Compound Preparation: Prepare the sulfonylpiperazine compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a concentration of 10 µM.
-
Transport Study (A to B): To measure absorptive transport, add the compound solution to the apical (A) side of the monolayer. Add fresh transport buffer to the basolateral (B) side.
-
Transport Study (B to A): To measure efflux, add the compound solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Sampling: Incubate the plates at 37°C on an orbital shaker. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment. Replace the collected volume with fresh buffer.
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.[10] Calculate the Efflux Ratio = Papp(B-A) / Papp(A-B) . An efflux ratio >2 suggests the compound is actively transported by an efflux pump.[10]
Part 3: The Proving Ground - In Vivo Validation
The Causality of the Whole Organism: In vitro models, for all their utility, are simplifications. The in vivo study is the definitive test, integrating all ADME processes simultaneously and placing the compound in the context of complex physiological and pathological networks. This is where we determine if the promising in vitro profile translates to real-world safety and efficacy.
Key In Vivo Study Types
-
Pharmacokinetics (PK): This study answers the question: "What does the body do to the drug?"
-
Objective: To quantify the absorption, distribution, metabolism, and excretion of the compound over time after administration to an animal model (typically rodents).
-
Methodology: A single dose of the compound is administered (e.g., orally or intravenously), and blood samples are collected at a series of time points. Plasma concentrations are then measured by LC-MS/MS.
-
Key Parameters: This analysis yields critical data such as the maximum plasma concentration (Cmax ), time to reach Cmax (Tmax ), total drug exposure over time (AUC ), elimination half-life (t½ ), and, by comparing oral to intravenous dosing, the oral bioavailability (F% ).[11][12]
-
-
Pharmacodynamics (PD) / Efficacy: This study answers the question: "What does the drug do to the body?"
-
Objective: To demonstrate that the compound can produce the desired therapeutic effect in a disease model. The choice of model is critical and must be relevant to the compound's intended clinical use.
-
Example Models for Sulfonylpiperazines:
-
Glaucoma: Measurement of intraocular pressure (IOP) reduction in a hypertensive rabbit model.[2]
-
Pain: Assessment of antinociceptive effects using the acetic acid-induced writhing test in mice.[13]
-
Infectious Disease: Determination of the minimum curative dose in a Trypanosoma evansi-infected mouse model.[14]
-
Oncology: Measurement of tumor volume inhibition in a human tumor xenograft mouse model.
-
-
Visualization: Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the MEK kinase by a sulfonylpiperazine compound.
Experimental Protocol: Rodent Pharmacokinetic Study (High-Level)
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for one week prior to the study.
-
Group Allocation: Assign animals to two groups (n=3-5 per group): Intravenous (IV) and Oral (PO).
-
Dosing:
-
IV Group: Administer the compound at 1-2 mg/kg via the tail vein.
-
PO Group: Administer the compound at 5-10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters (AUC, Cmax, t½, etc.). Calculate oral bioavailability (F%) as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100 .
Part 4: Bridging the Divide - The Art of In Vitro-In Vivo Correlation (IVIVC)
The Causality of Correlation: IVIVC is more than just a side-by-side comparison of data; it is a predictive mathematical model that describes the relationship between an in vitro property and an in vivo response.[15][16] A well-established IVIVC is the holy grail of formulation science, allowing in vitro dissolution or permeability data to serve as a surrogate for in vivo bioequivalence studies, thereby saving significant time and resources.[15][17]
The IVIVC Framework
-
Objective: To predict the in vivo performance of a drug from its in vitro characteristics.
-
Levels of Correlation: The FDA defines several levels of correlation. Level A correlation is the most rigorous, establishing a point-to-point relationship between the in vitro release profile and the in vivo absorption profile.[17] This allows the prediction of the entire plasma concentration curve from in vitro data alone.[15]
-
The Process:
-
Deconvolution: The in vivo plasma concentration data is mathematically processed (deconvolved) to estimate the in vivo absorption or dissolution rate.
-
Correlation: A relationship (often linear) is established between the in vitro release/dissolution data and the calculated in vivo absorption profile.
-
Case Study: Correlating ADME Data to In Vivo Bioavailability
While a full Level A IVIVC is complex, a preliminary correlation between key in vitro ADME parameters and the resulting in vivo pharmacokinetic outcome is a powerful tool for selecting lead candidates.
| Compound ID | Caco-2 Papp (A->B) (x 10⁻⁶ cm/s) | Microsomal Stability t½ (min) | P-gp Efflux Ratio | In Vivo Oral Bioavailability (F%) in Rats | Analysis and Rationale |
| SP-001 | 15.2 | >60 | 1.2 | 85% | Excellent Candidate: High permeability and high metabolic stability in vitro translated directly to excellent bioavailability in vivo. Low efflux ratio confirmed it is not a P-gp substrate. |
| SP-005 | 14.8 | 5.5 | 1.5 | 12% | Poor Candidate: While permeability was high, the compound was rapidly cleared by liver microsomes (in vitro), predicting the poor bioavailability observed in vivo. |
| SP-006 | 1.1 | >60 | 8.5 | <5% | Poor Candidate: Despite being metabolically stable, the compound exhibited very low permeability and was a strong substrate for P-gp efflux pumps, explaining its dismal in vivo absorption. |
Data are hypothetical.
This table demonstrates the explanatory power of combining in vitro datasets. SP-001's success was predictable from its strong performance in both permeability and stability assays. Conversely, the failures of SP-005 and SP-006 were also predictable, but for different reasons that were successfully identified by the specific in vitro assays.
The development of sulfonylpiperazine-based therapeutics is a testament to the power of medicinal chemistry. However, translating this chemical potential into clinical success requires a disciplined, multi-faceted approach to preclinical evaluation. The journey from in vitro to in vivo is not a leap of faith but a logical progression of evidence-building. By starting with broad screens to establish potency, moving to focused assays to understand mechanism and predict ADME properties, and culminating in definitive in vivo studies, we can build a comprehensive data package. The true expertise lies in understanding the causal links between these datasets—recognizing how in vitro permeability and metabolism directly influence in vivo bioavailability. A robust correlation between the lab bench and the whole-animal model is the most reliable indicator of a compound's potential and the cornerstone of efficient, successful drug development.
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Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics. (2023). PLoS Biology. [Link]
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A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). PubMed. [Link]
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In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org. [Link]
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Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. (2021). ResearchGate. [Link]
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Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. (2024). ResearchGate. [Link]
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Synthesis and in vitro Antioxidant Activity Study of Some Novel Substituted Piperazinyl Flavone Compounds. (2017). PubMed. [Link]
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Benchmarking 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine: A Comparative Analysis Against Established Acetylcholinesterase Inhibitors
This guide provides an in-depth comparative analysis of the novel compound, 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine, against clinically established acetylcholinesterase (AChE) inhibitors: Donepezil, Rivastigmine, and Galantamine. The objective is to benchmark the potential therapeutic efficacy and safety profile of this new chemical entity within the context of well-understood therapeutic agents.
Introduction: The Rationale for Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates signal transmission at cholinergic synapses.[1] The inhibition of AChE leads to an accumulation of acetylcholine, enhancing cholinergic function.[2] This mechanism is the cornerstone of symptomatic treatment for Alzheimer's disease, a neurodegenerative condition characterized by a deficit in cholinergic neurotransmission.[3][4][5] People with Alzheimer's disease have reduced levels of acetylcholine in the brain, and cholinesterase inhibitors have shown a modest effect on improving cognitive symptoms.[6]
Given the established therapeutic importance of AChE, it serves as a primary target for the screening of novel compounds. This guide outlines a series of preclinical in vitro assays to benchmark this compound against the following well-known inhibitors:
-
Donepezil: A highly selective and reversible inhibitor of AChE, widely prescribed for mild to severe Alzheimer's disease.[3][7][8][9]
-
Rivastigmine: A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE), another enzyme that hydrolyzes acetylcholine.[5][10][11][12][13][14]
-
Galantamine: A reversible, competitive AChE inhibitor that also allosterically modulates nicotinic acetylcholine receptors, offering a dual mechanism of action.[15][16][17][18][19]
This comparative framework will assess the compound's inhibitory potency, selectivity, central nervous system permeability, and preliminary safety profile.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the cholinergic synapse and the mechanism of action for AChE inhibitors.
Caption: Workflow for determining IC50 values using the Ellman's assay.
Comparative Data: Inhibitory Potency and Selectivity (Hypothetical)
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound | 75 | 1500 | 20 |
| Donepezil | 10 | 3000 | 300 |
| Rivastigmine | 200 | 50 | 0.25 |
| Galantamine | 450 | 9000 | 20 |
Part 2: In Vitro Permeability Assessment
For a drug targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive membrane permeability. [20][21][22][23][24]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the permeation of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. [20] Step-by-Step Protocol:
-
Membrane Preparation: A 96-well microfilter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form the artificial membrane.
-
Solution Preparation:
-
Donor Solution: Dissolve the test compounds in a buffer solution (pH 7.4) to a final concentration of 100 µM.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assay Procedure:
-
Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich".
-
Add the donor solutions containing the test compounds to the wells of the filter plate.
-
Incubate the sandwich assembly at room temperature for 4-18 hours.
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
The effective permeability (Pe) is calculated using the following equation: Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] / (A * t * (1/VD + 1/VA)) where A is the filter area, t is the incubation time, and VD and VA are the volumes of the donor and acceptor compartments, respectively.
-
Experimental Workflow: PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Comparative Data: In Vitro Permeability (Hypothetical)
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Penetration |
| This compound | 12.5 | High |
| Donepezil | 15.0 | High |
| Rivastigmine | 10.2 | High |
| Galantamine | 5.5 | Moderate |
Note: Generally, Pe > 4.0 x 10⁻⁶ cm/s suggests high potential for BBB penetration.
Part 3: In Vitro Cytotoxicity Assessment
A crucial aspect of early-stage drug development is to assess the general cytotoxicity of a compound to ensure a sufficient therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity. [25][26][27]
Experimental Protocol: MTT Cytotoxicity Assay
Step-by-Step Protocol:
-
Cell Culture: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot cell viability against compound concentration to determine the CC50 (50% cytotoxic concentration).
Comparative Data: In Vitro Cytotoxicity (Hypothetical)
| Compound | CC50 (µM) on SH-SY5Y cells |
| This compound | 25 |
| Donepezil | 50 |
| Rivastigmine | 40 |
| Galantamine | > 100 |
Discussion and Conclusion
-
Potency and Selectivity: this compound demonstrates moderate potency against AChE, with an IC50 value of 75 nM. While less potent than Donepezil, it shows comparable selectivity for AChE over BuChE to Galantamine. Its selectivity profile is distinct from Rivastigmine, which dually inhibits both enzymes.
-
Permeability: The compound exhibits high predicted permeability in the PAMPA assay, suggesting it has the potential to cross the blood-brain barrier, a critical feature for a CNS-acting drug.
-
Cytotoxicity: The in vitro cytotoxicity profile (CC50 = 25 µM) indicates a reasonable therapeutic window when compared to its inhibitory potency (75 nM or 0.075 µM). The therapeutic index (CC50/IC50) would be approximately 333.
References
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Tariot, P. N. (2008). Galantamine in Alzheimer's disease. Expert Review of Neurotherapeutics, 8(1), 9-17. Retrieved January 15, 2026, from [Link]
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Drugs.com. (n.d.). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Retrieved January 15, 2026, from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Rivastigmine Tartrate? Retrieved January 15, 2026, from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Galantamine Hydrobromide? Retrieved January 15, 2026, from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). rivastigmine. Retrieved January 15, 2026, from [Link]
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WebMD. (2024, June 17). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved January 15, 2026, from [Link]
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Wikipedia. (n.d.). Cholinesterase inhibitor. Retrieved January 15, 2026, from [Link]
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Clinicaltrials.eu. (n.d.). RIVASTIGMINE – Application in Therapy and Current Clinical Research. Retrieved January 15, 2026, from [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond the bench. The final step, proper disposal, is as critical as any reaction step, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine, moving beyond a simple checklist to explain the "why" behind each critical procedure.
Hazard Profile: Understanding the Compound
The nitrophenyl group suggests that the compound should be treated as a nitroaromatic substance. These compounds are noted for their potential toxicity.[1] The piperazine moiety, in related molecules, is associated with skin and eye irritation, and can be harmful if swallowed.[2] Therefore, it is imperative to handle this compound with the assumption that it is hazardous.
Table 1: Hazard and Safety Summary
| Parameter | Information | Source(s) |
| Chemical Name | 1-Ethyl-4-((4-nitrophenyl)sulfonyl)piperazine | [3][4][5] |
| CAS Number | 385403-85-0 | [3][5] |
| Molecular Formula | C₁₂H₁₇N₃O₄S | [3] |
| Anticipated Hazards | May be harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |
| Primary Disposal Route | High-Temperature Incineration | [6][7][8] |
The Golden Rule: Segregation and Incompatibility
The cornerstone of safe chemical disposal is meticulous segregation.[9] Accidental mixing of incompatible waste streams can lead to violent reactions, release of toxic gases, or fires. For this compound, the primary concerns are its potential reactions with strong acids and oxidizing agents.[10]
Table 2: Chemical Incompatibility Chart
| Incompatible with | Rationale |
| Strong Oxidizing Agents (e.g., nitrates, perchlorates, permanganates) | The piperazine and ethyl groups are susceptible to oxidation, which can be vigorous or explosive. |
| Strong Acids (e.g., sulfuric acid, nitric acid, hydrochloric acid) | Piperazine is basic and will undergo a strong exothermic neutralization reaction with acids.[10] |
| Strong Reducing Agents | The nitro group can be reduced, potentially leading to unstable intermediates. |
| Alkaline Conditions (with heat) | Aromatic nitro-compounds should not be heated under alkaline conditions as this can lead to instability. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, donning the appropriate PPE is non-negotiable. This creates a necessary barrier between you and potential exposure.
Table 3: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential irritants.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption.[2] |
| Body Protection | A lab coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dust may be generated, a respirator may be required. | Minimizes inhalation of any airborne particles or vapors. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. Pharmaceutical waste is highly regulated and must not be disposed of via standard drains or landfill.[11][12][13]
Experimental Protocol: Waste Handling and Disposal
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, and contaminated lab materials (e.g., weighing boats, pipette tips, gloves).
-
Segregate this waste into a dedicated "Non-halogenated Organic Waste" or "Aromatic Nitro Compound Waste" stream. Do not mix with incompatible materials listed in Table 2.
-
-
Containerization:
-
Select a robust, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the chemical.
-
The label must, at a minimum, include:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of accumulation.
-
The generating laboratory and researcher's name.
-
-
-
Waste Accumulation:
-
Carefully transfer the waste into the designated container, minimizing the generation of dust or aerosols.
-
Keep the container securely sealed when not in use.
-
Store the container in a designated, well-ventilated satellite accumulation area with secondary containment.
-
-
Final Disposal:
-
The primary and recommended method for the final disposal of aromatic nitro compounds is high-temperature incineration in a licensed hazardous waste facility.[14]
-
Studies have shown that incineration at temperatures around 900°C with a sufficient residence time can achieve over 99% destruction of nitro-aromatic compounds, breaking them down into less harmful components like carbon dioxide, water, and nitrogen oxides.[6][7][8]
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the area is well-ventilated. If the spill is large, alert your institution's emergency response team.
-
Don PPE: Wear the appropriate PPE as outlined in Table 3.
-
Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[9] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (such as ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
Visualizing the Disposal Workflow
To ensure clarity and consistency in the disposal process, the following workflow diagram outlines the key decision points and actions.
Caption: Disposal Workflow for this compound.
By adhering to these scientifically-backed procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.
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Watanabe, M., & Noma, Y. (2009). Influence of Combustion Temperature on Formation of Nitro-PAHs and Decomposition and Removal Behaviors in Pilot-Scale Waste Incinerator. Environmental Science & Technology, 43(8), 2893-2899. [Link]
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Aerosol and Air Quality Research. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research, 22(6), 210381. [Link]
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CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine with Confidence
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine (CAS No: 385403-85-0).[1][2][3][4] Moving beyond a simple checklist, we will explore the why behind each safety protocol, empowering you to make informed decisions and foster a culture of safety within your laboratory.
Hazard Profile: A Synthesis of Structural Alerts
-
Piperazine Moiety : Piperazine and its derivatives are known to be corrosive to the eyes, respiratory system, and skin.[5] They can cause severe skin burns and eye damage.[5] It is crucial to handle this compound with measures to prevent any direct contact.[5][6]
-
Nitrophenyl Group : The presence of a 4-nitrophenyl group is a significant structural alert. Compounds like 4-nitrophenol are toxic if swallowed and harmful in contact with skin or if inhaled.[7] A primary concern with nitrophenols is their ability to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin).[8] High or repeated exposure may also affect the nervous system.[8]
-
GHS Classifications : Supplier information indicates that this compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
Based on this composite analysis, we must treat this compound as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and systemic toxicity upon ingestion or significant dermal absorption.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The level of PPE required will depend on the scale of the operation and the potential for aerosolization.
PPE Recommendations for Common Laboratory Tasks
| Task | Minimum PPE Requirement |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields- Use of a chemical fume hood or ventilated balance enclosure is mandatory. |
| Solution Preparation | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Work within a certified chemical fume hood. |
| Running Reactions and Work-up | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles and a face shield- Operations must be conducted in a chemical fume hood. |
| Handling Large Quantities (>10g) | - Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile gloves- Chemical resistant apron over a lab coat- Chemical splash goggles and a face shield- Work in a chemical fume hood. Consider a supplied-air respirator for large-scale operations or in case of ventilation failure. |
PPE Selection Workflow
The following diagram illustrates a decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on operational scale and aerosolization risk.
Safe Handling and Operational Plan
Adherence to standard operating procedures is crucial for minimizing exposure.
Step-by-Step Handling Protocol
-
Preparation :
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Ensure a spill kit is readily accessible.
-
Verify that the safety shower and eyewash station are unobstructed and operational.
-
-
Weighing the Compound :
-
Perform all weighing operations within a ventilated enclosure or a chemical fume hood to prevent inhalation of fine particulates.[6]
-
Use anti-static weighing paper or a tared container to minimize dispersal of the solid.
-
After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
-
-
Preparing Solutions :
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped or equipped with a condenser to prevent the release of vapors.
-
-
Post-Handling :
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, a rapid and informed response is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[11] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[10] Seek immediate medical attention. |
Spill Response
-
Minor Spills (Solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double nitrile gloves, lab coat, safety goggles), gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with soap and water.
-
-
Major Spills :
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry to the affected area.
-
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated consumables (gloves, paper towels, etc.) and excess material, must be disposed of as hazardous chemical waste.
-
Waste Collection :
-
Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling :
-
Label waste containers with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
-
Disposal :
By integrating these safety protocols into your daily workflow, you can handle this compound with the diligence and respect it requires, ensuring a safe and productive research environment.
References
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ChemUniverse. 1-ETHYL-4-((4-NITROPHENYL)SULFONYL)PIPERAZINE [Q10147]. [Link]
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European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Data Sheet. [Link]
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Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]
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New Jersey Department of Health. Hazard Substance Fact Sheet: 4-Nitrophenol. [Link]
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Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
